(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
Description
BenchChem offers high-quality (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSANNROGBIDFD-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride molecular weight
Abstract
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is a non-proteinogenic, chiral α-amino acid that serves as a critical building block in modern medicinal chemistry and drug development. Its rigid, aromatic naphthalene moiety offers unique steric and electronic properties, making it a valuable synthon for constructing peptidomimetics, constrained peptides, and novel pharmacophores. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic and purification workflow, details validated analytical characterization protocols, and discusses its applications. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in its effective utilization.
Core Compound Properties and Significance
(S)-Amino-naphthalen-1-yl-acetic acid is structurally analogous to natural amino acids like phenylalanine or tryptophan but features a bulky naphthalene side chain in place of a benzyl or indolylmethyl group.[1][2] This substitution imparts significant hydrophobicity and conformational rigidity. As an α-amino acid, it possesses both an amino group and a carboxylic acid group attached to the same chiral carbon (the α-carbon), allowing it to be incorporated into peptide chains using standard synthesis techniques.[1][3]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media for experimental handling, which is a common strategy for amine-containing compounds. Its primary significance lies in its role as a structural scaffold. In drug design, replacing natural amino acids with this analog can prevent enzymatic degradation by proteases, thereby increasing the in-vivo half-life of a peptide-based therapeutic.[4] Furthermore, the defined stereochemistry and bulky side chain can enforce specific secondary structures (e.g., turns or helices) in a peptide, locking it into a bioactive conformation to enhance binding affinity and selectivity for its target.
Physicochemical Data
Quantitative data for the compound are summarized below. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis and analysis.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(naphthalen-1-yl)acetic acid hydrochloride | Sigma-Aldrich |
| CAS Number | 649554-52-9 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₂ClNO₂ | PubChem |
| Molecular Weight | 237.68 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[3] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich |
Synthesis and Purification Workflow
The synthesis of chiral α-amino acids is a well-established field in organic chemistry. A robust and adaptable method for producing (S)-Amino-naphthalen-1-yl-acetic acid is via a stereoselective Strecker synthesis. This multicomponent reaction combines an aldehyde, an amine source (ammonia), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[6]
Rationale for Synthetic Strategy
The Strecker synthesis is chosen for its efficiency and convergence, building the core amino acid structure in a single key step. To achieve the desired (S)-stereochemistry, a chiral auxiliary or a chiral catalyst is required. For this guide, we will describe a conceptual workflow using a chiral amine as the nitrogen source, which, after the reaction, can be cleaved to yield the final primary amine product with the desired stereochemistry. This approach provides excellent stereocontrol.
The subsequent purification by crystallization is a self-validating system. A sharp melting point and the absence of impurities in analytical chromatograms after crystallization are strong indicators of high purity.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Part A: Synthesis of Diastereomeric α-Aminonitrile Intermediate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-naphthaldehyde (1.0 eq). Dissolve in methanol (approx. 5 mL per gram of aldehyde).
-
Chiral Amine Addition: Add (S)-α-methylbenzylamine (1.05 eq) dropwise to the solution at room temperature. Stir for 30 minutes to form the imine intermediate.
-
Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water. Cool the reaction flask to 0 °C in an ice bath and add the aqueous NaCN solution dropwise over 20 minutes.
-
Causality: The reaction is performed at 0 °C to control the exotherm and improve diastereoselectivity. Slow addition prevents localized high concentrations of cyanide.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The formation of the aminonitrile intermediate can be monitored by Thin Layer Chromatography (TLC).
Part B: Hydrolysis and Deprotection
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Acid Hydrolysis: Add 6M hydrochloric acid (excess, approx. 10 eq) to the residue. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.
-
Causality: The strong acidic conditions and heat are necessary to hydrolyze both the nitrile group to a carboxylic acid and cleave the α-methylbenzyl auxiliary group, yielding the desired primary amine.
-
Part C: Isolation and Purification
-
Work-up: After cooling, transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., dichloromethane) to remove the cleaved α-methylbenzylamine and other organic-soluble impurities.
-
Isolation: Collect the aqueous layer. The product is present as the hydrochloride salt. To isolate the zwitterionic free amino acid for crystallization, carefully adjust the pH of the aqueous solution to its isoelectric point (pI, typically around pH 6 for neutral amino acids) using a base like NaOH. The product will precipitate out of solution.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Final Salt Formation & Crystallization: Re-dissolve the solid in a minimal amount of 1M HCl. Add ethanol until the solution becomes slightly turbid and then heat gently until clear. Allow the solution to cool slowly to room temperature, then place it at 4 °C to induce crystallization of the final hydrochloride salt.
-
Self-Validation: The formation of well-defined crystals is a powerful purification step. The final product should be a crystalline solid.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound. The workflow below outlines a systematic approach to validation.
Visualization of Analytical Workflow
Caption: A logical workflow for the analytical validation of the final compound.
Protocol 1: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) is used to confirm the covalent structure of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O).
-
Causality: D₂O is chosen as the solvent because the hydrochloride salt is water-soluble. The acidic proton of the carboxylic acid and the amine protons will exchange with deuterium and will likely not be observed, simplifying the spectrum.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals include complex multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the 7 naphthalene protons, and a singlet or sharp doublet around 5.0-5.5 ppm for the lone α-proton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect to see signals for the 10 aromatic carbons of the naphthalene ring, one signal for the α-carbon, and one for the carboxyl carbon (>170 ppm).
-
-
Self-Validation: The observed chemical shifts, coupling patterns, and integration values in the ¹H spectrum must be consistent with the proposed structure. The number of signals in the ¹³C spectrum should match the number of unique carbons in the molecule.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This is the most critical analysis to confirm that the synthesis produced the desired (S)-enantiomer and not a racemic mixture.
-
Instrumentation: HPLC system with a UV detector (220 or 254 nm) and a chiral column.
-
Column Selection: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) is highly effective for underivatized amino acids. An Astec CHIROBIOTIC® T (teicoplanin) column is an excellent choice.
-
Causality: These columns possess ionic groups and are compatible with aqueous-organic mobile phases, making them ideal for separating zwitterionic compounds like amino acids without derivatization.
-
-
Method Parameters (Starting Point):
-
Mobile Phase: 80:20 (v/v) Methanol / 20 mM Ammonium Formate, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Self-Validation: To validate the method, a racemic standard (containing both R and S enantiomers) must be injected first to determine the retention times of both peaks. The analysis of the synthesized sample should show a single major peak corresponding to the retention time of one of the enantiomers, with the area of the other enantiomer's peak being minimal. Enantiomeric excess (e.e.) is calculated from the peak areas: e.e. (%) = ([Area_S - Area_R] / [Area_S + Area_R]) * 100. A successful synthesis should yield an e.e. >98%.
Applications in Research and Drug Development
The incorporation of (S)-Amino-naphthalen-1-yl-acetic acid into peptide-based drug candidates is a key strategy used to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[7]
-
Peptidomimetics: This amino acid acts as a "peptidomimetic," a compound that mimics the structure of a natural peptide.[4] By replacing a natural residue, it can help maintain or enhance biological activity while introducing drug-like properties. The bulky naphthalene group can act as a "shield," sterically hindering the approach of proteolytic enzymes that would normally degrade the peptide.
-
Conformational Constraint: The rigid structure of the naphthalene ring restricts the rotational freedom of the peptide backbone in its vicinity. This is a powerful tool for medicinal chemists to lock a flexible peptide into a single, bioactive conformation. This can lead to a significant increase in binding affinity and selectivity for the intended biological target, reducing off-target effects.
-
Probing Binding Pockets: As a synthetic building block, it allows researchers to systematically probe the structure-activity relationships (SAR) of a peptide ligand.[8] By substituting it at various positions, scientists can map the hydrophobic and steric tolerance of a receptor's binding pocket, guiding the design of more potent and specific drugs.
Conclusion
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is more than just a chemical reagent; it is an enabling tool for sophisticated molecular design in pharmacology and materials science. Its true value is realized through the rational application of its unique structural features to control molecular conformation and enhance stability. The robust synthetic and analytical protocols detailed in this guide provide a validated framework for researchers to produce and qualify this compound with high confidence, paving the way for its successful application in the development of next-generation therapeutics.
References
-
Roy, A., & Ghosh, S. (2022). 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. RSC Advances. Available at: [Link]
-
Javed, I., et al. (2021). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules. Available at: [Link]
-
Lopes, J., et al. (2013). Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. ACS Omega. Available at: [Link]
-
Khan Academy. (n.d.). Amino acid structure and classifications. Available at: [Link]
-
Chemistry LibreTexts. (2022). Properties of Amino Acids. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14103683, (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2772352, 2-Amino-2-(naphthalen-1-yl)acetic acid. PubChem. Available at: [Link]
-
G. F. C. da Silva, et al. (2019). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
Executive Summary & Compound Identification
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride (also known as (S)-1-Naphthylglycine HCl) is a non-proteinogenic
This structural feature imparts unique chemical reactivity but also introduces specific stability challenges—most notably racemization and hygroscopicity . Unlike aliphatic amino acids (e.g., Leucine, Alanine), the acidity of the
| Parameter | Technical Detail |
| Systematic Name | (S)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride |
| Common Synonyms | (S)-1-Naphthylglycine HCl; (S)- |
| CAS Number | 1192350-47-2 (HCl salt); 97611-60-4 (Free acid base) |
| Molecular Formula | |
| Molecular Weight | ~237.68 g/mol |
| Critical Risk | Racemization (High risk under basic conditions); Hygroscopicity |
Critical Stability Mechanisms
To preserve the integrity of this compound, researchers must understand the causality of its degradation.
The Arylglycine Racemization Risk
The primary threat to (S)-Amino-naphthalen-1-yl-acetic acid is the loss of optical activity.
-
Mechanism: The
-proton is benzylic (specifically, naphthylic). Upon exposure to even mild bases or elevated temperatures, this proton can be abstracted. -
Resonance Stabilization: The resulting carbanion/enolate intermediate is stabilized by delocalization into the naphthalene ring. This planar intermediate destroys the stereocenter.
-
Outcome: Reprotonation occurs from either face, leading to the formation of the (R)-enantiomer and eventual racemization.
Hygroscopicity & Hydrolysis
As a hydrochloride salt, the compound is inherently hygroscopic.
-
Moisture Uptake: The lattice energy of the HCl salt allows it to pull water vapor from the atmosphere.
-
Consequences: Absorbed water creates a localized aqueous micro-environment. While the HCl salt protects the amine from oxidation, the presence of water facilitates proton exchange and can accelerate racemization if the pH drifts.
Photostability
Naphthalene derivatives are chromophores that absorb UV light. Prolonged exposure can lead to photo-oxidative degradation of the aromatic ring system, resulting in yellowing of the white crystalline powder.
Visualization: Degradation Pathways
The following diagram illustrates the mechanistic pathway for racemization, the most critical stability failure mode for this compound.
Caption: Figure 1. Mechanism of arylglycine racemization. The naphthyl group stabilizes the planar intermediate, facilitating loss of chirality.
Storage and Handling Protocols
This protocol is designed to mitigate the risks identified above.
Long-Term Storage Conditions
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the proton abstraction required for racemization.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion prevents oxidative degradation of the naphthalene ring.
-
Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient for long-term hygroscopicity protection; use a secondary containment (desiccator) if possible.
Handling Workflow (The "Cold-Chain" Rule)
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation (water) immediately onto the hygroscopic salt.
-
Weighing: Weigh quickly. Do not leave the container open. If high precision is required, weigh inside a glovebox or a humidity-controlled chamber.
-
Solubilization:
-
Solvent Choice: Use anhydrous solvents (Methanol, DMSO, DMF) for stock solutions.
-
Avoid Bases: Never dissolve in basic buffers (pH > 7.5) unless for immediate reaction. Even mild bases like bicarbonate can trigger racemization over time.
-
Acidic Stabilization: If aqueous solution is necessary, maintain pH < 3 using 0.1% HCl or Formic acid to keep the amine protonated and the
-proton secure.
-
Storage Decision Tree
Caption: Figure 2. Decision matrix for handling and storage to prevent hydrolysis and racemization.
Quality Control & Analytical Methods
Trust but verify. Routine QC is essential to ensure the reagent has not racemized during storage.
Enantiomeric Purity (Chiral HPLC)
Standard C18 columns cannot distinguish enantiomers. Use a chiral stationary phase (CSP).[1]
-
Column: Crown Ether type (e.g., Crownpak CR(+)) or Zwitterionic Chinchona alkaloid type.
-
Why: Crown ethers complex effectively with the primary ammonium group of amino acid salts.
-
-
Mobile Phase: Aqueous Perchloric acid (pH 1.5 - 2.0).
-
Note: Low pH suppresses the carboxylic acid ionization, improving peak shape, and prevents on-column racemization.
-
-
Detection: UV at 280 nm (Naphthalene absorption).
Water Content
-
Method: Karl Fischer (Coulometric).
-
Limit: < 1.0% w/w (unless supplied as a hydrate). Excess water indicates seal failure.
References
-
PubChem. (n.d.).[2][3][4] (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride.[2] National Library of Medicine. Retrieved from [Link]
-
Liang, C., Behnam, M. A., & Klein, C. D. (2017).[5] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Retrieved from [Link][6][7]
-
Zhang, X., Ouyang, J., Baeyens, W. R., Zhai, S., Yang, Y., & Huang, G. (2003).[1] Enantiomeric separation of beta-blockers by HPLC using (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. Enantiomeric separation of beta-blockers by HPLC using (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | C12H12ClNO2 | CID 14103683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Enigmatic Mechanism of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride: Acknowledging the Frontiers of Current Research
To our valued researchers, scientists, and drug development professionals,
In the spirit of scientific integrity and transparency, this document addresses the current state of knowledge regarding the mechanism of action for (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride. Following a comprehensive review of publicly available scientific literature, chemical databases, and patent filings, it is clear that the specific biological target and detailed mechanism of action for this compound are not yet elucidated.
Our extensive investigation did not yield any published research that specifically details the pharmacological effects, binding targets, or signaling pathways associated with (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride. This indicates that the compound may be a novel chemical entity, a research chemical with limited public data, or a compound whose biological activity has not yet been characterized and published.
While a definitive guide on the core mechanism of action cannot be constructed at this time, we can provide valuable context based on the known biological activities of structurally related naphthalene-containing compounds. The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.
The Naphthalene Scaffold: A Foundation for Diverse Biological Activity
The broader family of naphthalene derivatives has been extensively explored in drug discovery, leading to the development of agents with various therapeutic applications. Research into compounds containing the naphthalene moiety has revealed a spectrum of biological activities, including:
-
Anti-inflammatory and Analgesic Properties: The parent compound, Amino-naphthalen-1-yl-acetic acid, is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic effects.[1] This suggests that derivatives, potentially including the (S)-enantiomer , may be explored for similar activities.
-
Anticancer and Antimicrobial Activity: Various synthetic and naturally occurring naphthoquinone derivatives have demonstrated significant cytotoxic, antibacterial, antifungal, and antiviral properties.[2][3][4] These activities are often attributed to their ability to induce oxidative stress or interfere with cellular processes.
-
Central Nervous System Modulation: Certain naphthalene-based compounds have been investigated for their potential as antidepressant and anti-neurodegenerative agents, highlighting the scaffold's ability to interact with targets within the central nervous system.[5]
Future Directions and the Path Forward
The absence of specific data on the mechanism of action for (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride underscores a frontier in medicinal chemistry research. To elucidate its biological role, a systematic investigation would be required. The following experimental workflow outlines a potential path for characterizing the mechanism of this compound.
Proposed Experimental Workflow for Target Identification and Mechanism Elucidation
Caption: A generalized workflow for the de-novo characterization of a novel compound's mechanism of action.
Conclusion
References
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. [Link]
-
PubChem. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]
-
MDPI. From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum. [Link]
-
ResearchGate. Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. [Link]
-
PubChem. 2-Amino-2-(naphthalen-1-yl)acetic acid. [Link]
-
PubMed. Antioxidant, antimicrobial, and anticancer activity of 3 Umbilicaria species. [Link]
Sources
Technical Guide: (S)-Amino-naphthalen-1-yl-acetic Acid Hydrochloride in Asymmetric Synthesis
[1][2]
Executive Summary
Compound: (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride Common Name: (S)-1-Naphthylglycine Hydrochloride CAS Number: 649554-52-9 (HCl salt), 97611-60-4 (Parent acid) Molecular Formula: C₁₂H₁₂ClNO₂ Molecular Weight: 237.68 g/mol [1][2][3]
This guide provides a technical analysis of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride, a non-proteinogenic amino acid characterized by a naphthalene moiety directly attached to the
Part 1: Chemical Profile & Structural Distinction[1][2]
Structural Architecture
The defining feature of (S)-1-Naphthylglycine is the direct attachment of the naphthyl ring to the chiral center.[1] This structural nuance differentiates it from standard aromatic amino acids:
-
Vs. Phenylglycine: The naphthyl group provides a significantly larger surface area (approx. 20-30% greater van der Waals volume) and extended
-system, enhancing - stacking interactions essential for molecular recognition.[1][2] -
Vs. Naphthylalanine (1-Nal): The absence of the
-methylene spacer ( ) removes a degree of rotational freedom.[1][2] This "freezing" of the aromatic ring position maximizes the steric wall effect , forcing neighboring functional groups into specific diastereotopic faces.[2]
Stereochemical Utility
The (S)-enantiomer is particularly valued for its ability to induce helical chirality in peptide backbones and for its role as a "chiral wall" in ligand design.[1] In asymmetric catalysis, the bulky naphthyl group effectively shields one face of the reaction center, driving high enantiomeric excess (ee) in downstream transformations.[2]
Part 2: Mechanistic Role in Asymmetric Synthesis[1][2]
The "Steric Wall" Mechanism
In asymmetric synthesis, the efficiency of chiral induction often correlates with the size and rigidity of the shielding group.[2] (S)-1-Naphthylglycine acts as a superior shielding agent compared to phenylglycine.[1]
-
Ligand Design: When incorporated into chiral ligands (e.g., oxazolines or phosphine-oxazolines), the naphthyl ring projects into the coordination sphere of the metal catalyst.[2] This projection blocks the approach of substrates from the Re-face (or Si-face, depending on ligand geometry), enforcing high stereoselectivity.[1]
-
Kinetic Resolution: As a resolving agent, the compound forms diastereomeric salts with racemic amines.[2] The extended
-system facilitates crystallization by stabilizing specific lattice packing arrangements that are less accessible to the phenyl analog.[1]
Visualization of Steric Shielding
The following diagram illustrates the comparative steric influence of Phenylglycine vs. Naphthylglycine in a metal-ligand complex.
Caption: Comparative steric shielding analysis. The Naphthyl moiety (green) provides a more extensive blockade of the metal center than the Phenyl group (blue), resulting in higher stereoselectivity.
Part 3: Experimental Protocols
Protocol: Chiral Resolution of a Racemic Amine
This protocol utilizes (S)-Amino-naphthalen-1-yl-acetic acid as a resolving agent to separate enantiomers of a racemic primary amine.[1][2]
Reagents:
Step-by-Step Methodology:
-
Free Base Preparation: If starting with the hydrochloride salt (CAS 649554-52-9), dissolve 2.38 g (10 mmol) in minimal water, neutralize with 10 mmol NaOH, and extract the free amino acid into an organic solvent or use the amphoteric nature to precipitate it at isoelectric point (pI).[2]
-
Salt Formation: Dissolve the racemic amine and the (S)-acid in boiling Ethanol/Water (50 mL). The mixture should be clear.
-
Crystallization: Allow the solution to cool slowly to room temperature over 6 hours, then refrigerate at 4°C for 12 hours. The (S)-Acid:(R)-Amine salt (typical pairing, though substrate dependent) will crystallize due to lower solubility.[1][2]
-
Filtration: Filter the crystals.
-
Recrystallization: Recrystallize the salt from hot ethanol to improve diastereomeric excess (de) to >99%.
-
Liberation: Treat the purified salt with 1M NaOH and extract with diethyl ether to yield the resolved amine.
Quality Control (QC):
-
Optical Rotation: Measure
in methanol. -
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA mobile phase) to verify enantiomeric purity.[1][2]
Protocol: Synthesis of Chiral Ligand Precursor
Conversion of the amino acid to a chiral amino alcohol, a precursor for oxazoline ligands.[2]
-
Esterification: Reflux (S)-1-Naphthylglycine HCl in dry methanol with thionyl chloride (2.0 eq) for 4 hours. Evaporate to yield the methyl ester HCl.
-
Reduction: Suspend the ester in THF at 0°C. Add
(3.0 eq) portion-wise. Reflux for 2 hours. -
Workup: Quench with Fieser method (
mL water, mL 15% NaOH, mL water). Filter and concentrate. -
Result: (S)-2-amino-2-(naphthalen-1-yl)ethanol. This amino alcohol is the direct precursor to "Naphthyl-Box" (Bis-oxazoline) ligands.[1][2]
Part 4: Workflow Visualization
The following flowchart details the decision matrix for using (S)-1-Naphthylglycine in drug development workflows.
Caption: Decision matrix for selecting (S)-1-Naphthylglycine based on steric and electronic requirements.
References
-
PubChem Compound Summary. (2025). 2-Amino-2-(naphthalen-1-yl)acetic acid.[1][2] National Center for Biotechnology Information. [Link][1][2]
-
Next Peptide. (2025). (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride Specifications. [Link][1][2]
-
LifeTein. (2025). Unusual Amino Acids: Naphthylalanine vs Naphthylglycine. [Link]
Technical Guide: Spectroscopic Profiling of (S)-Amino-naphthalen-1-yl-acetic acid Hydrochloride
This guide outlines the spectroscopic characterization of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride (also known as (S)-1-Naphthylglycine hydrochloride). It synthesizes theoretical prediction with empirical data from analogous aryl-glycine systems to provide a robust reference for identification and quality control.
Executive Summary
Compound: (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
CAS: 1192350-47-2 (HCl salt) | MW: 237.68 g/mol
Role: A critical chiral building block used in the resolution of racemic mixtures and the synthesis of peptide-based therapeutics.
Scope: This document details the expected NMR (
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d
H NMR Data (400 MHz, DMSO-d )
The spectrum is characterized by the deshielding effect of the naphthalene ring on the
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 10.0 - 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (highly exchangeable, often broadened into baseline). |
| 8.8 - 9.2 | Broad Singlet | 3H | -NH | Ammonium protons. Indicates salt formation.[1] Disappears in D |
| 8.15 - 8.25 | Doublet (d) | 1H | Ar-H (C8) | Per-position proton of naphthalene; deshielded by ring current. |
| 7.95 - 8.05 | Multiplet (m) | 2H | Ar-H (C4, C5) | Aromatic ring protons. |
| 7.55 - 7.70 | Multiplet (m) | 4H | Ar-H (C2, C3, C6, C7) | Remaining aromatic protons. |
| 5.95 - 6.05 | Singlet (s)* | 1H | Methine proton. Significantly downfield compared to phenylglycine ( |
*Note: The
C NMR Data (100 MHz, DMSO-d )
The carbon skeleton confirms the presence of the naphthalene core and the glycine backbone.
| Chemical Shift ( | Carbon Type | Assignment |
| 169.5 - 171.0 | Quaternary (C=O) | Carbonyl carbon of the carboxylic acid. |
| 133.5 | Quaternary (Ar-C) | Naphthalene ring junction. |
| 130.8 | Quaternary (Ar-C) | Naphthalene ring junction. |
| 129.0 - 123.0 | Methine (Ar-CH) | Cluster of 7 aromatic signals (C2-C8). |
| 53.5 - 55.0 | Methine ( | Chiral center carbon. |
Infrared Spectroscopy (FT-IR)
The IR spectrum of the hydrochloride salt is dominated by the ammonium and carboxylic acid stretches, distinct from the free zwitterion.
| Wavenumber (cm | Vibration Mode | Functional Group | Notes |
| 2800 - 3100 | N-H Stretch (Broad) | Ammonium (-NH | Broad, multiple bands overlapping with C-H stretches. Characteristic of amine salts. |
| 1725 - 1745 | C=O Stretch (Strong) | Carboxylic Acid (-COOH) | Sharp, intense peak. Indicates protonated acid (vs. carboxylate ~1600 cm |
| 1580, 1510 | C=C Stretch | Aromatic Ring | Naphthalene skeletal vibrations. |
| 1200 - 1250 | C-O Stretch | Acid C-O | Coupling with O-H deformation. |
| 770 - 800 | C-H Bending | Out-of-plane | Diagnostic for |
Mass Spectrometry (MS) & Fragmentation
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
Molecular Ion:
Fragmentation Pathway
The fragmentation follows a predictable pathway for
Figure 1: Proposed ESI-MS fragmentation pathway for (S)-1-Naphthylglycine.
Optical Purity & Chirality
Specific Rotation
-
Expected Value:
to ( , 1N HCl). -
Note: The sign of rotation is solvent-dependent. (S)-isomers of aryl glycines are typically dextrorotatory (+) in acidic aqueous media.
Enantiomeric Excess (ee) Determination: Polarimetry is insufficient for high-precision purity (<99%). Use Chiral HPLC.[2]
-
Column: Crownpak CR(+) or Chiralpak ZWIX(+).
-
Mobile Phase: Aqueous HClO
(pH 1.5) / Acetonitrile. -
Detection: UV @ 280 nm (Naphthalene absorption).
Experimental Protocols
Protocol A: Preparation for NMR Analysis
Objective: Prevent H/D exchange of labile protons to visualize ammonium signal.
-
Weigh 15-20 mg of the dry HCl salt into a clean vial.
-
Add 0.6 mL of DMSO-d
(99.9% D). -
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.
-
Acquire spectrum with
(relaxation delay) seconds to allow integration of the carboxyl proton.
Protocol B: FT-IR Sample Prep (KBr Pellet)
Objective: Obtain sharp resolution of the carbonyl region.[3]
-
Mix 2 mg of sample with 200 mg of dry spectroscopic-grade KBr.
-
Grind to a fine powder using an agate mortar (avoid moisture absorption).
-
Press into a translucent pellet at 8-10 tons pressure.
-
Acquire background (pure KBr) before sample scan.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for aryl-amino acid shifts).
-
Clark, T. (2010). Chiral Separation of Naphthyl Amino Acids. Journal of Chromatography A.
-
PubChem Compound Summary. (2024). (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride. National Center for Biotechnology Information.
-
NIST Chemistry WebBook. (2023). 1-Naphthylamine Derivatives Mass Spectra.
Sources
Methodological & Application
Application Note: High-Fidelity Asymmetric Incorporation of (S)-1-Naphthylglycine into Peptidomimetic Scaffolds
This Application Note is structured to guide researchers through the high-fidelity use of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride (also known as (S)-1-Naphthylglycine hydrochloride).
Due to the high acidity of the
Abstract & Strategic Significance
(S)-Amino-naphthalen-1-yl-acetic acid (S-1-Naphthylglycine) is a non-proteinogenic amino acid valued in drug discovery for its immense steric bulk and capacity for
However, its use presents a significant synthetic challenge: Rapid Racemization . The electron-withdrawing naphthalene ring increases the acidity of the
Physicochemical Profile
Understanding the substrate is the first step to successful synthesis.
| Property | Data | Critical Note |
| IUPAC Name | (S)-2-Amino-2-(naphthalen-1-yl)acetic acid HCl | Often abbreviated as (S)-1-Nal-OH or (S)-Npg. |
| CAS Number | 110520-68-4 (Free Acid) / 552-46-5 (Generic) | Verify specific salt form (HCl vs Free Base). |
| Molecular Weight | 237.68 g/mol (HCl salt) | Adjust stoichiometry for salt weight. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in DCM/Ether. |
| pKa ( | ~12-13 (Estimated) | Significantly more acidic than Ala/Leu (~21). |
| Racemization Risk | EXTREME | Occurs rapidly with DIPEA/DBU. |
Core Mechanism: The Racemization Trap
To prevent racemization, one must understand its pathway. In arylglycines, the loss of chirality occurs primarily via the 5(4H)-oxazolone intermediate .
Figure 1: Mechanism of base-catalyzed racemization via oxazolone formation. The protocol aims to maximize the direct path to the product (Green) while suppressing the oxazolone pathway (Red).
Detailed Protocol: Low-Racemization Coupling
Objective: Couple Fmoc-(S)-1-Naphthylglycine-OH to a resin-bound amine or free amine with <1% racemization.
Materials
-
Substrate: (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride.
-
Protecting Group: If starting from free amino acid, protect N-terminus with Fmoc-OSu first (Standard Schotten-Baumann). This protocol assumes Fmoc-protected starting material.
-
Coupling Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Base: 2,4,6-Trimethylpyridine (TMP / Collidine). Do NOT use DIPEA or TEA.
-
Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
Step 1: Pre-Activation (Critical)
Rationale: Pre-activating the acid ensures that the active ester is formed immediately before the amine is introduced, minimizing the time the activated species sits in solution where it can cyclize to the oxazolone.
-
Dissolve Fmoc-(S)-1-Naphthylglycine-OH (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add Oxyma Pure (1.0 equiv).
-
Add COMU (1.0 equiv).
-
Add TMP (Collidine) (2.0 equiv).
-
Note: The solution should turn yellow/orange.
-
-
Agitate for exactly 30-60 seconds. Do not exceed 2 minutes.
Step 2: Coupling Reaction
-
Immediately transfer the pre-activated solution to the reaction vessel containing the Amine Component (Resin-bound amine or free amine in DMF).
-
Agitate/Stir at Room Temperature (20-25°C) .
-
Warning: Do not heat. Microwave irradiation significantly increases racemization risk for arylglycines.
-
-
Allow reaction to proceed for 30-45 minutes .
-
Expert Insight: Arylglycines couple slower than aliphatic amino acids due to steric hindrance from the naphthyl ring. However, extending beyond 1 hour yields diminishing returns and higher racemization.
-
Step 3: Monitoring & Quenching
-
Kaiser Test (Solid Phase): Check for disappearance of free amine.
-
If coupling is incomplete (<95%), do not simply extend time. Drain and perform a second coupling using fresh reagents (Double Coupling protocol).
-
Wash: DMF (3x), DCM (3x), DMF (3x).
Step 4: Fmoc Deprotection (Modified)
Rationale: Standard 20% Piperidine can cause racemization of the newly coupled arylglycine residue at the C-terminus (formation of diketopiperazine or direct enolization).
-
Use 0.1 M HOBt in 20% Piperidine/DMF .
-
Treat for 2 x 5 minutes.
Analytical Validation: Determining Enantiomeric Purity
You cannot assume chirality is maintained. You must prove it.
Method: Marfey’s Reagent (FDAA) Derivatization or Chiral HPLC.
Protocol (Chiral HPLC):
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Naphthalene absorption).
-
Standard: Inject a racemic mixture of (DL)-1-Naphthylglycine derivative to establish separation of peaks.
-
Sample: Inject your synthesized product. Calculate % ee:
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| High Racemization (>5%) | Base too strong (DIPEA/DBU used). | Switch to TMP (Collidine) or N-Methylmorpholine (NMM) . |
| Low Yield | Steric hindrance of Naphthalene ring. | Use COMU or HATU . Perform double coupling. |
| Precipitation | Poor solubility of Naphthyl derivative. | Add DMSO (up to 20%) to the coupling mixture. |
| Epimerization during Deprotection | High pH during Fmoc removal. | Add 0.1M HOBt to the deprotection cocktail. |
Workflow Diagram
Figure 2: Optimized coupling workflow for sterically demanding and acid-sensitive arylglycines.
References
-
Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 2017.[4]
-
European Peptide Society. "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS." Journal of Peptide Science, 2012.
-
BOC Sciences. "Chiral Resolution and Separation Services."
-
Sigma-Aldrich. "1-Aminonaphthalene hydrochloride Product Specification."
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]
- 3. CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride - Google Patents [patents.google.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Cleavage & Recovery of (S)-Amino-naphthalen-1-yl-acetic Acid Auxiliary
[1]
Executive Summary & Mechanism
(S)-Amino-naphthalen-1-yl-acetic acid (Naphthylglycine) is a robust chiral auxiliary valued for its large steric bulk (naphthalene moiety) and amphoteric nature.[1] Unlike simple benzyl amines, its amino acid backbone allows for versatile attachment and pH-switchable recovery.[1]
The "Cleavage" Context
The term "cleavage" refers to the release of the target chiral molecule from the auxiliary. This occurs in two distinct chemical contexts:[2][3][4]
-
Ionic Cleavage (Resolution): Disruption of a diastereomeric salt formed between the auxiliary and a racemic substrate (amine or acid).[1]
-
Covalent Cleavage (Asymmetric Synthesis): Hydrolysis of an amide or ester bond linking the auxiliary to a substrate (e.g., in Schiff base alkylations or peptide-like scaffolds).[1]
Mechanistic Principle: The pH-Switch
The efficiency of this auxiliary lies in its zwitterionic character .
-
Acidic pH (< 2): Exists as Cation (
/ ).[1] Soluble in water.[1] -
Basic pH (> 10): Exists as Anion (
/ ).[1] Soluble in water.[1] -
Isoelectric Point (~pH 6): Exists as Zwitterion.[1] Minimum solubility; precipitates from water.[1]
This behavior allows for Quantitative Recovery without chromatography.[1]
Protocol A: Ionic Cleavage (Recovery from Diastereomeric Salts)
Use this protocol if the auxiliary was used to resolve a racemic amine or acid via crystallization.
Scenario: Resolving a Chiral Amine
Objective: Release the target Chiral Amine (Organic layer) and recover the Naphthylglycine Auxiliary (Aqueous layer).[1]
Reagents:
-
Sodium Hydroxide (NaOH), 2.0 M solution
-
Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]
-
Hydrochloric Acid (HCl), 1.0 M (for precipitation)[1]
Step-by-Step Procedure:
-
Suspension: Suspend the purified diastereomeric salt (Amine
Naphthylglycine) in water (10 mL/g of salt). -
Basification (Cleavage): Add 2.0 M NaOH dropwise with vigorous stirring until pH > 12.
-
Extraction: Extract the aqueous mixture with DCM (
vol). -
Auxiliary Recovery:
Scenario: Resolving a Chiral Acid
Objective: Release the target Chiral Acid (Organic layer) and recover the Naphthylglycine Auxiliary (Aqueous layer).[1]
Reagents:
-
Hydrochloric Acid (HCl), 2.0 M
-
Extraction Solvent: Ethyl Acetate (EtOAc) or DCM[1]
-
Ammonium Hydroxide (NH
OH) (for reprecipitation)[1]
Step-by-Step Procedure:
-
Suspension: Suspend the salt (Target Acid
Naphthylglycine) in water. -
Acidification (Cleavage): Add 2.0 M HCl until pH < 1.
-
Extraction: Extract with EtOAc (
vol). -
Auxiliary Recovery:
Protocol B: Covalent Cleavage (Hydrolysis of Amides/Esters)
Use this protocol if the auxiliary is covalently bound (e.g., as a chiral amide template).
Challenge: Amide bonds involving bulky naphthyl groups are sterically hindered.[1] Standard hydrolysis may require harsh conditions.[1]
Acidic Hydrolysis (Standard)
Applicability: Robust substrates stable to strong acid.[1]
-
Dissolution: Dissolve the auxiliary-substrate conjugate in 1,4-Dioxane (to ensure solubility).
-
Hydrolysis: Add 6 M HCl (1:1 v/v ratio with dioxane).
-
Reflux: Heat to reflux (100–110 °C) for 6–12 hours. Monitor by TLC/HPLC.
-
Work-up:
Oxidative Cleavage (For "Benzylic" Systems)
Note: If the auxiliary was used as a template for alkylation (similar to Myers' pseudoephedrine) and attached via a labile bond, oxidative cleavage might be applicable, though less common for this specific amino acid derivative.
Visualizing the Separation Logic
The following diagram illustrates the pH-Switch Strategy for self-validating separation of the auxiliary from target molecules.
Figure 1: Flowchart demonstrating the pH-dependent solubility switch for isolating the auxiliary from acidic or basic targets.[1]
Summary Data Table
| Parameter | Condition A (Acidic) | Condition B (Basic) | Condition C (Neutral) |
| pH Range | pH < 2.0 | pH > 10.0 | pH ~ 6.0 (Isoelectric) |
| Auxiliary State | Cationic ( | Anionic ( | Zwitterion ( |
| Water Solubility | High | High | Low (Precipitates) |
| DCM Solubility | Low | Low | Low |
| Role in Protocol | Cleaves Acid Targets | Cleaves Amine Targets | Recovery / Purification |
References
-
PubChem. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride.[1][8][9] National Library of Medicine.[1][9] Available at: [Link][1]
-
Beilstein J. Org.[1] Chem. Synthesis of imidazol-1-yl-acetic acid hydrochloride (Contextual reference for amino acid salt handling). Available at: [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary (General Evans/Amino Acid auxiliary protocols). Available at: [Link][1][3]
Sources
- 1. 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | C12H12ClNO2 | CID 14103683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-Amino-naphthalen-2-YL-acetic acid | C12H11NO2 | CID 1520851 - PubChem [pubchem.ncbi.nlm.nih.gov]
NMR analysis for determining diastereomeric excess with (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
Application Note: High-Resolution NMR Determination of Diastereomeric Excess using (S)-Amino-naphthalen-1-yl-acetic Acid Hydrochloride
Introduction
In the development of chiral pharmaceuticals and agrochemicals, the precise determination of enantiomeric purity is critical.[1] While chiral HPLC is a standard technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, column-free alternative that provides structural verification simultaneously with purity analysis.
This guide details the protocol for using (S)-2-Amino-2-(1-naphthyl)acetic acid hydrochloride (referred to herein as (S)-ANA·HCl or (S)-1-Naphthylglycine) as a Chiral Derivatizing Agent (CDA). Due to the presence of the bulky, electron-rich naphthyl group, this agent induces significant magnetic anisotropy, leading to large chemical shift non-equivalence (
Mechanism of Action: The Shielding Cone
The efficacy of (S)-ANA as a resolving agent relies on the magnetic anisotropy generated by its naphthyl ring system.
When (S)-ANA is coupled with a chiral carboxylic acid (the analyte) to form a diastereomeric amide, the conformational preferences of the molecule place the naphthyl ring in a specific spatial orientation relative to the analyte's substituents.
-
Shielding Effect: Protons located above or below the plane of the naphthyl ring are subjected to a "shielding cone," causing an upfield shift (lower ppm).
-
Deshielding Effect: Protons in the plane of the ring are deshielded (higher ppm).
-
Discrimination: In one diastereomer (e.g.,
), a specific proton of the analyte may reside inside the shielding cone. In the other diastereomer ( ), steric hindrance forces that same proton outside the cone. This difference creates the split signals ( ) observed in the NMR spectrum.
Experimental Protocol
Materials and Reagents[1][2][3][4][5][6][7]
-
Chiral Agent: (S)-2-Amino-2-(1-naphthyl)acetic acid hydrochloride (CAS: 649554-52-9).[2]
-
Coupling Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) OR PyBOP.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvents: Anhydrous DMF or DCM (reaction); CDCl
or C D (NMR analysis). -
Analyte: Chiral Carboxylic Acid (Racemic standard required for initial calibration).
Workflow Diagram
Figure 1: Operational workflow for derivatization and analysis.[1]
Step-by-Step Derivatization Procedure
Note: This protocol describes the derivatization of a chiral carboxylic acid analyte. If the analyte is an amine, the protocol must be inverted (using N-protected (S)-ANA as the acid component).
-
Reagent Preparation (In-situ Neutralization):
-
In a 4 mL vial, dissolve (S)-ANA·HCl (1.2 equivalents relative to analyte) in 0.5 mL anhydrous DMF.
-
Add DIPEA (2.5 equivalents). The extra base is required to neutralize the HCl salt and activate the amine. Stir for 5 minutes.
-
-
Activation of Analyte:
-
In a separate vial, dissolve the Target Chiral Acid (10–20 mg) in 0.5 mL anhydrous DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 10 minutes at Room Temperature (RT) to form the active ester.
-
Alternative: Use PyBOP (1.1 eq) for faster activation if the acid is sterically hindered.
-
-
Coupling:
-
Transfer the activated acid solution into the vial containing the neutralized (S)-ANA.
-
Stir at RT for 2–4 hours. Monitor by TLC (or LC-MS) until the starting acid is consumed.
-
-
Mini-Workup (Crucial for Clean NMR):
-
Dilute the reaction mixture with 2 mL Ethyl Acetate (EtOAc).
-
Wash with 1 mL 1M HCl (to remove unreacted amine/DIPEA).
-
Wash with 1 mL Saturated NaHCO
(to remove unreacted acid/HOBt). -
Dry the organic layer over anhydrous Na
SO , filter, and evaporate the solvent under nitrogen flow or reduced pressure.
-
-
NMR Sample Preparation:
-
Redissolve the dried residue in 0.6 mL of CDCl
. -
Optimization: If peak overlap occurs in CDCl
, evaporate and switch to Benzene-d (C D ) . The aromatic solvent often enhances the anisotropic shifts via stacking interactions.
-
Data Acquisition and Analysis
NMR Parameters
To ensure quantitative accuracy (qNMR), use the following settings:
-
Pulse Angle: 90°
-
Relaxation Delay (
): of the longest relaxing proton (typically 5–10 seconds). -
Scans: 16–64 (sufficient for >10 mg sample).
-
Line Broadening: 0.3 Hz (do not over-smooth, as resolution of split peaks is key).
Calculating Diastereomeric Excess (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> )[9]
Identify the diagnostic peaks. These are usually the
-
Integrate the two separated signals corresponding to the diastereomers. Let
be the area of the major peak and be the area of the minor peak. -
Calculate
:
Since the reaction is assumed to be non-racemizing (using mild EDC coupling), the diastereomeric excess of the product equals the enantiomeric excess (
Data Presentation: Shift Comparison
| Analyte Proton | Solvent | Resolution Status | |||
| CDCl | 3.45 | 3.52 | 0.07 | Partial Overlap | |
| C | 3.12 | 3.35 | 0.23 | Baseline Resolved | |
| CDCl | 1.10 | 1.15 | 0.05 | Resolved |
Table 1: Example data showing the effect of solvent switching on peak separation.
Validation and Troubleshooting
-
Racemic Standard: Always perform the derivatization on a racemic sample of the analyte first. This establishes the chemical shifts for both diastereomers and proves that the reaction does not induce kinetic resolution (where one enantiomer reacts faster than the other, skewing results).
-
Reaction Completeness: Ensure the starting material is fully consumed. Unreacted starting material peaks can overlap with diastereomer peaks.
-
Self-Coupling: Since (S)-ANA is an amino acid, it can theoretically polymerize. However, the activation of the analyte (acid) prevents the carboxylic acid of (S)-ANA from activating. The wash steps (NaHCO
) remove any self-coupled byproducts if they possess free acids.
References
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4] Chemical Reviews, 104(1), 17–118. Link
-
Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride Product Sheet. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link
-
Im, S. H., et al. (2002).[5] NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines. Chirality, 14(4), 329–333.[5] Link[5]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (S)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | 649554-52-9 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
Application of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride in Pharmaceutical Intermediate Synthesis: A Technical Guide
Introduction: The Strategic Importance of Chiral Naphthyl Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a drug molecule is often the critical determinant of its pharmacological activity and safety profile. (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride emerges as a chiral building block of significant interest, offering a unique combination of a stereochemically defined α-amino acid and a sterically demanding naphthalene moiety. This distinctive structure makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those designed to interact with specific biological targets.[1]
The bulky and hydrophobic naphthalene ring can enhance binding affinity to protein targets through π-π stacking and hydrophobic interactions, while the chiral center allows for precise stereochemical control during synthesis. This is crucial as often only one enantiomer of a drug exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This guide provides an in-depth exploration of the application of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride in the synthesis of pharmaceutical intermediates, complete with a detailed protocol for a representative transformation.
Physicochemical Properties and Strategic Advantages
The utility of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride as a pharmaceutical intermediate is rooted in its distinct chemical features.
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₁₂H₁₂ClNO₂ | Provides the foundational scaffold for derivatization. |
| Molecular Weight | 237.68 g/mol | Relevant for stoichiometric calculations in synthesis. |
| Appearance | White to off-white crystalline solid | Indicates the purity of the starting material. |
| Chirality | (S)-enantiomer | Crucial for the synthesis of stereospecific drugs, as biological systems are highly sensitive to stereochemistry. |
| Functional Groups | Amine (as hydrochloride salt), Carboxylic Acid, Naphthalene ring | The amine and carboxylic acid groups are key handles for peptide and amide bond formation. The naphthalene ring influences solubility, lipophilicity, and target binding. |
The primary strategic advantage of employing this molecule lies in its ability to introduce a specific stereocenter and a large aromatic system in a single step. This can significantly shorten synthetic routes and improve the overall efficiency of drug development processes.
Core Application: Synthesis of Isoquinoline-Based Pharmaceutical Intermediates
A significant application of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is in the asymmetric synthesis of isoquinoline alkaloids and their derivatives.[2] Many isoquinoline-based compounds exhibit a wide range of biological activities and are the core structures of numerous approved drugs.
A prime example is in the synthesis of intermediates for Rho-kinase (ROCK) inhibitors, such as Fasudil.[1][2][3] Fasudil is a vasodilator and has been used for the treatment of cerebral vasospasm and to improve cognitive function after a stroke.[2][3] The synthesis of Fasudil and its active metabolite, Hydroxyfasudil, involves the coupling of an isoquinoline sulfonyl chloride with a piperazine derivative. While Fasudil itself is not chiral, the development of next-generation ROCK inhibitors often incorporates chiral centers to enhance selectivity and potency. (S)-Amino-naphthalen-1-yl-acetic acid can be utilized to create chiral amide derivatives that mimic the isoquinoline sulfonamide structure, or to serve as a chiral auxiliary to direct the stereochemical outcome of a reaction.
Below is a representative protocol for the synthesis of a key amide intermediate, demonstrating the utility of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride in this context.
Experimental Protocol: Synthesis of a Chiral Naphthyl-Isoquinoline Amide Intermediate
This protocol details the amide coupling of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride with a generic isoquinoline sulfonamide moiety, a common structural motif in ROCK inhibitors.
Reaction Scheme:
A representative amide coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride | 144962-43-4 | 237.68 | 2.38 g | 10.0 |
| Isoquinoline-5-sulfonyl chloride | 27655-40-9 | 227.67 | 2.28 g | 10.0 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | 191.70 | 2.30 g | 12.0 |
| N-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.12 | 1.62 g | 12.0 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 5.22 mL | 30.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride (2.38 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMF (50 mL) to the flask and stir until the solid is partially dissolved.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (5.22 mL, 30.0 mmol) to the suspension. The hydrochloride salt will react with the base to form the free amine, resulting in a clearer solution.
-
Activation: To the cooled solution, add HOBt (1.62 g, 12.0 mmol) and EDC (2.30 g, 12.0 mmol). Stir the mixture at 0 °C for 30 minutes. The carboxylic acid will be activated by forming an HOBt-ester intermediate.[4]
-
Coupling: In a separate flask, dissolve isoquinoline-5-sulfonyl chloride (2.28 g, 10.0 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of DCM.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any unreacted carboxylic acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chiral naphthyl-isoquinoline amide intermediate.
Workflow Diagram:
A typical workflow for amide coupling.
Causality and Trustworthiness in the Protocol
-
Choice of Coupling Reagents: EDC and HOBt are a classic combination for amide bond formation.[4] EDC activates the carboxylic acid, and HOBt is added to suppress racemization of the chiral center and improve the efficiency of the coupling reaction by forming a more stable activated intermediate.
-
Base Selection: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and to scavenge the acid produced during the reaction. Its bulky nature prevents it from competing with the primary amine as a nucleophile.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the activated carboxylic acid intermediate.
-
Temperature Control: The initial cooling to 0 °C is important to control the rate of the activation step and minimize potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the coupling to go to completion.
Conclusion and Future Perspectives
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is a versatile and valuable chiral building block for the synthesis of complex pharmaceutical intermediates. Its application in the construction of chiral isoquinoline derivatives highlights its potential in the development of next-generation therapeutics. The protocol provided herein serves as a robust starting point for researchers and drug development professionals. Future applications will likely see this and similar chiral naphthyl amino acids incorporated into a wider array of drug scaffolds, leveraging their unique steric and electronic properties to achieve enhanced potency and selectivity.
References
-
Fasudil Hydrochloride Hydrate - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])
-
Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK. (URL: [Link])
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fasudil Hydrochloride Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis considerations for (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride reactions
Application Note & Protocol Guide
Topic: Large-Scale Synthesis Considerations for (S)-Amino-naphthalen-1-yl-acetic acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (S)-Amino-naphthalen-1-yl-acetic acid
(S)-Amino-naphthalen-1-yl-acetic acid is a non-canonical amino acid characterized by a bulky, hydrophobic naphthalene moiety. This structural feature makes it a valuable building block in medicinal chemistry for designing peptides and small molecule drugs with enhanced properties.[1] Its incorporation can influence molecular conformation, improve resistance to enzymatic degradation, and modulate receptor-ligand interactions.[2] As a chiral molecule, the stereospecific synthesis of the (S)-enantiomer is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the large-scale synthesis of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride. We will move beyond a simple recitation of steps to explain the underlying chemical principles and process logic, ensuring a scalable, robust, and controllable manufacturing process. The chosen strategy involves a classical, industrially proven pathway: a racemic synthesis via the Strecker reaction, followed by diastereomeric salt resolution to isolate the desired (S)-enantiomer.
Section 1: Synthetic Strategy - A Tale of Two Paths
The primary challenge in synthesizing the target molecule is controlling the stereochemistry at the α-carbon. Two major strategies are viable:
-
Asymmetric Synthesis: This "chiral-by-design" approach creates the desired stereocenter directly using a chiral catalyst or auxiliary.[3][4] While elegant and potentially atom-economical, developing a novel, robust, and cost-effective asymmetric process for a specific substrate at scale can be time-consuming and expensive.[5]
-
Racemic Synthesis followed by Chiral Resolution: This classic approach first produces a 50:50 mixture of the (R)- and (S)-enantiomers. The enantiomers are then separated, typically by forming diastereomeric salts with a chiral resolving agent.[6] This method is often favored in large-scale manufacturing for its robustness, predictability, and reliance on well-established unit operations like crystallization.
For this guide, we will focus on the Racemic Synthesis and Chiral Resolution pathway. This choice is predicated on its reliability and scalability, leveraging the robust Strecker amino acid synthesis followed by a highly efficient diastereomeric resolution.
Caption: Simplified Strecker reaction mechanism.
Large-Scale Protocol: Synthesis of Racemic Amino-naphthalen-1-yl-acetic acid
Safety First: This procedure involves sodium cyanide, a highly toxic substance. All operations must be conducted in a well-ventilated fume hood or appropriate containment by personnel trained in handling cyanides. An emergency cyanide exposure kit must be readily available.
-
Reactor Setup: Charge a 100 L glass-lined reactor with deionized water (20 L) and ammonium chloride (2.6 kg, 48.6 mol). Stir until all solids are dissolved.
-
Reagent Addition: Add 1-naphthaldehyde (5.0 kg, 32.0 mol) to the reactor, followed by methanol (25 L) as a co-solvent to aid solubility.
-
Cyanide Solution: In a separate, designated vessel, carefully dissolve sodium cyanide (1.72 kg, 35.1 mol) in deionized water (5 L). CAUTION: Exothermic and highly toxic.
-
Reaction: Cool the reactor contents to 15-20°C. Slowly add the sodium cyanide solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 25°C.
-
Aging: Stir the resulting slurry at 20-25°C for 12-16 hours. Monitor the reaction by HPLC for the disappearance of 1-naphthaldehyde.
-
Hydrolysis - Acid Addition: Once the aminonitrile formation is complete, cool the reactor to 0-5°C. Carefully and slowly charge concentrated hydrochloric acid (37%, 15 L) to the reactor, maintaining the temperature below 30°C. CAUTION: Highly exothermic and release of HCN gas is possible if pH drops too quickly in the presence of unreacted cyanide. Ensure the addition is subsurface to minimize gas evolution.
-
Hydrolysis - Heating: Heat the reaction mixture to reflux (approx. 95-100°C) and maintain for 8-12 hours. Monitor the hydrolysis by HPLC until the aminonitrile intermediate is consumed.
-
Isolation: Cool the mixture to 20-25°C. The racemic amino acid hydrochloride may begin to precipitate. Adjust the pH to ~6.0 with 50% aqueous sodium hydroxide to precipitate the free amino acid as a zwitterion. Cool the slurry to 0-5°C, stir for 2 hours, then filter the solid.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 10 L) and then with cold acetone (2 x 5 L). Dry the solid under vacuum at 50°C to a constant weight.
Process Parameters and Data
| Parameter | Value/Range | Rationale |
| Temperature (Cyanation) | 15-25°C | Balances reaction rate with minimizing side reactions and controlling exotherm. |
| Temperature (Hydrolysis) | Reflux (95-100°C) | Ensures complete and timely conversion of the stable nitrile group. |
| pH (Isolation) | ~6.0 | Corresponds to the isoelectric point of the amino acid, minimizing its solubility in water for maximum yield. [7] |
| Typical Yield | 75-85% | |
| Typical Purity (HPLC) | >98% |
Section 3: Chiral Resolution via Diastereomeric Salts
This critical phase separates the valuable (S)-enantiomer from the unwanted (R)-enantiomer. The principle involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form two diastereomeric salts. These diastereomers have different physical properties, most importantly solubility, allowing them to be separated by fractional crystallization. [8]
Selection of Resolving Agent
For resolving a racemic amino acid (a base), a chiral acid is the ideal choice. L-(+)-Tartaric acid is a cost-effective, readily available, and highly effective resolving agent for many amino acids. It will form two diastereomeric salts:
-
(S)-Amino acid · L-Tartaric acid
-
(R)-Amino acid · L-Tartaric acid
One of these salts will be significantly less soluble in a given solvent system, allowing it to crystallize preferentially.
Protocol: Isolation of (S)-Amino-naphthalen-1-yl-acetic acid
-
Salt Formation: Charge the racemic amino acid (5.0 kg, 24.8 mol) and methanol (60 L) to a 100 L reactor. Heat the slurry to 50-55°C. In a separate vessel, dissolve L-(+)-tartaric acid (1.86 kg, 12.4 mol, 0.5 equivalents) in methanol (15 L).
-
Crystallization: Slowly add the tartaric acid solution to the reactor. The desired (S)-amino acid · L-tartrate salt is typically the less soluble diastereomer and will begin to crystallize.
-
Maturation: Stir the slurry at 50°C for 1 hour, then cool slowly to 20°C over 4-6 hours. This slow cooling is crucial for building crystal size and ensuring high diastereomeric purity. Hold at 20°C for an additional 2 hours.
-
Isolation: Filter the solid and wash the cake with cold methanol (2 x 5 L). This solid is the enriched diastereomeric salt. The mother liquor contains the soluble (R)-amino acid salt and can be processed separately to recover the (R)-enantiomer or racemize it for recycling, improving overall process economy.
-
Liberation of Free Amino Acid: Charge the isolated diastereomeric salt to a reactor with deionized water (50 L). Heat to 40°C and adjust the pH to 6.0 with aqueous ammonia. The free (S)-amino acid will precipitate.
-
Final Isolation: Cool the slurry to 0-5°C, filter, wash with cold water, and dry under vacuum. At this stage, a sample must be taken for chiral purity analysis.
Caption: Workflow for diastereomeric salt resolution.
Section 4: Hydrochloride Salt Formation & Final Isolation
Amino acids are often converted to their hydrochloride salts to improve stability, handling, and solubility in certain solvents. [9]This final step provides the target compound in a pure, crystalline form.
Protocol: Preparation of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
-
Dissolution: Charge the free (S)-amino acid (e.g., 2.0 kg, enantiomerically pure) to a 50 L reactor. Add isopropanol (20 L).
-
Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution or add a calculated amount of concentrated HCl. Monitor the pH of the slurry, aiming for a final pH of 1-2.
-
Crystallization: The hydrochloride salt will precipitate. Stir the slurry at 20°C for 2 hours, then cool to 0-5°C and hold for another 2 hours to maximize yield.
-
Isolation and Drying: Filter the final product. Wash the cake with cold isopropanol (2 x 4 L). Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Section 5: Quality Control and Analytical Protocols
Rigorous analytical testing is non-negotiable to ensure the final product meets specifications for identity, purity, and chirality.
Chiral Purity: Enantiomeric Excess (e.e.) Determination
The most critical parameter is the enantiomeric excess. This is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). [10]
-
Method: Chiral HPLC
-
Column: Astec CHIROBIOTIC T or similar macrocyclic glycopeptide-based column. [10]These columns are excellent for separating underivatized amino acids.
-
Mobile Phase: A typical starting point is a mixture of ethanol, water, and a small amount of acid and base modifier (e.g., 80:20 Ethanol:Water with 0.02% Acetic Acid and 0.01% Triethylamine). The mobile phase composition is critical and must be optimized. [11]* Detection: UV at 280 nm (due to the naphthalene chromophore).
-
Acceptance Criterion: e.e. ≥ 99.5%
Final Product Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the reference standard | ¹H NMR, FTIR |
| Assay (Purity) | ≥ 99.0% | HPLC (reverse phase) |
| Enantiomeric Excess | ≥ 99.5% (S)-enantiomer | Chiral HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH guidelines | Headspace GC |
References
-
Chem-Impex International. Amino-naphthalen-1-yl-acetic acid.Link
-
Google Patents. US2166554A - 1-naphthaleneacetic acid.Link
-
Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride.Link
-
Google Patents. CN101973894A - Method for producing alpha naphthylamine by reduction of sulfur and caustic soda.Link
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids.Link
-
Google Patents. CN101503415A - Preparation and use of amino acid chelated hydroxy copper chloride crystal.Link
-
Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.Link
-
ChemicalBook. 1-Naphthaleneacetic acid synthesis.Link
-
Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.Link
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Link
-
PubMed Central (PMC). 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction.Link
-
PubMed Central (PMC). The Syntheses of Some Novel (Naphthalen-1-yl-selenyl)acetic Acid Derivatives.Link
-
Creative Peptides. Chiral Amino Acids Synthesis.Link
-
ResearchGate. Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol.Link
-
Wako Laboratory Chemicals. Chiral Amino Acid Analysis Using LC/MS.Link
-
ResearchGate. Synthesis of naphthyl-acetic acid.Link
-
Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.Link
-
ACS Publications - Chemical Reviews. Catalytic Asymmetric Synthesis of α-Amino Acids.Link
-
Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.Link
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?Link
-
PubMed Central (PMC). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.Link
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.Link
-
Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.Link
-
LifeTein Peptide Blog. Unusual Amino Acids: Naphthylalanine.Link
-
Bachem. Analyses of amino acids, Enantiomeric purity.Link
-
PubMed Central (PMC). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids.Link
-
Chemistry Stack Exchange. Synthesis of 1-naphthaleneacetic acid: Methods.Link
-
Chemistry LibreTexts. 26.4: Synthesis of Amino Acids.Link
-
National Institutes of Health (NIH). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.Link
-
Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.Link
-
Sigma-Aldrich. 1-Naphthylamine 97 134-32-7.Link
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives...Link
-
RSC Publishing - Chemical Society Reviews. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides).Link
-
PubChem. 2-Amino-2-(naphthalen-1-yl)acetic acid.Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Structural Elucidation and Absolute Configuration of (S)-Amino-naphthalen-1-yl-acetic Acid Derivatives via X-ray Crystallography
Executive Summary
This application note details the protocol for the structural characterization of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride and its diastereomeric derivatives. While direct X-ray analysis of hydrochloride salts is common, the formation of diastereomeric derivatives (salts or amides) with known chiral auxiliaries provides a robust mechanism for unambiguous absolute configuration assignment, particularly when anomalous scattering from light atoms (C, H, N, O) is insufficient. This guide covers the synthesis of diastereomeric salts using (1S)-(+)-10-Camphorsulfonic acid (CSA), crystallization strategies, and the crystallographic workflow required to validate the (S)-configuration.[1]
Strategic Framework: Direct vs. Indirect Determination
In the development of chiral pharmaceutical intermediates like naphthyl-glycine analogues, confirming enantiopurity is critical. Two crystallographic pathways exist:
-
Direct Method (HCl Salt): Relies on the anomalous scattering of the Chloride ion (
) using Cu-Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> radiation. -
Indirect Method (Diastereomeric Derivative): Introduces a "chiral reference" (e.g., Camphorsulfonate) to form a diastereomeric salt.[1] This is preferred when:
-
The enantiomeric excess (ee) of the bulk sample is unknown (resolution required).
-
The HCl salt yields poor crystals (twinning or disorder).
-
Absolute certainty of configuration is required by regulatory bodies (FDA/EMA).[1]
-
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the crystallographic approach based on sample purity and requirements.
Protocol: Synthesis and Crystallization of Diastereomeric Derivatives
This protocol focuses on forming the (1S)-Camphorsulfonate salt , a proven method for resolving and characterizing amino acid derivatives due to the bulky, rigid nature of the camphor scaffold which aids lattice formation.
Reagents and Materials
-
Analyte: (S)-Amino-naphthalen-1-yl-acetic acid (free base or generated from HCl salt in situ).[1]
-
Chiral Auxiliary: (1S)-(+)-10-Camphorsulfonic acid (CSA) [Sigma-Aldrich].[1]
-
Solvents: Ethanol (Absolute), Methanol, Diethyl Ether, Acetonitrile.
-
Vessels: Borosilicate glass vials (4 mL), PTFE-lined caps.
Synthesis of the Diastereomeric Salt
-
Free Base Generation (if starting from HCl): Dissolve 50 mg of the amino acid HCl salt in 2 mL water. Neutralize with 1.0 eq of NaOH (1M).[1] Extract with Ethyl Acetate (3 x 2 mL). Dry organic layer over MgSO₄ and evaporate.[1]
-
Salt Formation:
-
Dissolve 0.2 mmol of the free amino acid in 1.0 mL of Ethanol.
-
Add 0.2 mmol (1.0 eq) of (1S)-(+)-10-Camphorsulfonic acid dissolved in 0.5 mL Ethanol.
-
Note: The reaction is driven by proton transfer from the sulfonic acid to the primary amine of the amino acid.
-
Stir at 40°C for 30 minutes to ensure homogeneity, then cool to room temperature.
-
Crystallization Techniques
To obtain single crystals suitable for X-ray diffraction (>0.1 mm in one dimension), use the Vapor Diffusion method.
| Parameter | Condition A (Slow Evaporation) | Condition B (Vapor Diffusion) |
| Solvent System | Ethanol : Water (9:[1]1) | Inner: Methanol / Outer: Diethyl Ether |
| Concentration | 15 mg/mL | 20 mg/mL |
| Temperature | 4°C (Refrigerator) | 20°C (Controlled Room Temp) |
| Vessel | Open vial covered with perforated Parafilm | Sealed "sandwich" box or hanging drop plate |
| Timeframe | 3 - 7 days | 2 - 5 days |
| Outcome | Prisms/Needles (often clustered) | Block-like crystals (Preferred) |
Critical Step: If the solution remains clear after 3 days, scratch the inner surface of the vial with a glass capillary to induce nucleation.
Protocol: Data Collection and Structure Solution
Instrumentation Settings[1]
-
Source: Cu-K
(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Å) is mandatory for absolute configuration determination of light-atom organic salts if the heavy atom (S or Cl) signal is weak. Mo-Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> is acceptable only if the crystal is large and diffracts strongly to high angle. -
Detector: Hybrid Photon Counting (HPC) detector (e.g., Dectris EIGER) for noise-free data.[1]
-
Temperature: 100 K (Cryostream). Reason: Reduces thermal motion (atomic displacement parameters), enhancing high-angle data quality essential for resolution.[1]
Data Processing Workflow
-
Indexing: Identify the unit cell.[1] Expect a chiral space group (e.g.,
, ).-
Validation: If the space group is centrosymmetric (e.g.,
), the sample is a racemate, indicating failed resolution or racemization.
-
-
Integration: Integrate reflections ensuring high redundancy (>10x).
-
Scaling: Apply absorption correction (multi-scan or face-indexed).[1] Do not merge Friedel pairs (keep
and separate).
Structure Refinement & Absolute Configuration
The absolute configuration is validated using the Flack Parameter (
-
Refinement Software: SHELXL or OLEX2.[1]
-
Mechanism: The software calculates the resonant scattering contribution (anomalous dispersion) of the Sulfur (in CSA) or Chlorine (in HCl).
Interpretation of Flack Parameter (
| Flack Parameter ( | Standard Uncertainty ( | Interpretation | Action |
| Correct Structure. The model matches the crystal's chirality. | Publish/Report as (S). | ||
| Inverted Structure. The model is the enantiomer of the crystal. | Invert model (Instruction: MOVE 1 1 1 -1). | ||
| Any | Racemic Twin. Crystal contains both enantiomers. | Check synthesis; recrystallize.[1][4][5] | |
| Inconclusive. Weak anomalous signal. | Use the "Known Chiral Center" validation (see below). |
Validation via Internal Reference (The "Diastereomeric Advantage")
When using the (1S)-Camphorsulfonate derivative, you possess an internal standard.[1]
-
Locate the Camphorsulfonate anion.[1]
-
Verify its configuration: Does the model show the known (1S, 4R) configuration of the camphor moiety?
-
If YES: The configuration of the amino acid cation in the model is correct.
-
If NO: The entire structure (including the auxiliary) was solved inverted. Invert the whole structure.
-
-
Once the auxiliary is correct, read the configuration of the C-alpha on the naphthyl-glycine derivative. This is the definitive absolute configuration.
Structural Analysis: Key Interactions
When analyzing the solved structure of the (S)-Amino-naphthalen-1-yl-acetic acid derivative, focus on these interactions which dictate stability and biological recognition:
Figure 2: Interaction map within the crystal lattice.[1] The charge-assisted hydrogen bond between the protonated amine and the sulfonate oxygen is the primary structure-directing interaction.
Packing Analysis Checklist
-
Pi-Pi Stacking: Measure the centroid-to-centroid distance between naphthalene rings.[1] Typical values: 3.5 – 3.8 Å.[1] This indicates potential for intercalation in biological targets.[1]
-
Hydrogen Bond Network: Tabulate donor-acceptor distances (
). Strong salt-bridge interactions are typically 2.6 – 2.9 Å.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Chiral Pocket: Observe how the bulky camphor group blocks one face of the amino acid, potentially explaining chiral resolution efficiency.
References
-
Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259.[1] Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717.[1] [1]
-
Grosch, W. (2008).[1] Determination of Absolute Configuration of Chiral Molecules using X-ray Diffraction. Analytical and Bioanalytical Chemistry.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Depositing Chiral Structures. Link
(Note: While specific crystal structures of this exact derivative may not be in the open domain, the protocols above are based on standard validated methodologies for amino acid resolution and crystallography.)
Sources
- 1. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | C12H12ClNO2 | CID 14103683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. crystal.flack.ch [crystal.flack.ch]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low diastereoselectivity in reactions with (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
This Technical Support Center guide addresses the specific challenges associated with (S)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (also known as (S)-1-Naphthylglycine HCl ).
The core technical challenge with this molecule is the high acidity of the
Ticket Subject: Troubleshooting Low Diastereoselectivity / Epimerization Status: Open Support Tier: Senior Application Scientist[2][3][4]
Part 1: The "Naphthyl-Glycine Trap" (Root Cause Analysis)
Before adjusting your protocol, you must understand why your selectivity is low.[3][4] Unlike aliphatic amino acids (e.g., Leucine, Valine), (S)-1-Naphthylglycine is an arylglycine .[2][3][4]
The Mechanism of Failure
-
-Proton Acidity: The naphthalene ring stabilizes the negative charge at the
-position via resonance.[2][3][4] This lowers the pKa of the -proton significantly compared to standard amino acids.[4] -
Oxazolone Formation: During amide coupling, the activated ester intermediate often cyclizes to form an oxazolone (azlactone).[3][4] This intermediate is highly susceptible to base-catalyzed tautomerization, which destroys the chiral center.[2][3][4]
-
Result: Even if you start with 99% ee (S)-enantiomer, you may end up with a 50:50 racemic mixture (low diastereoselectivity) in the final product if the reaction pH > 7.5 or if activation is too slow.[3][4]
Part 2: Diagnostic Workflow
Use this decision tree to isolate the source of your selectivity loss.
Caption: Diagnostic logic to distinguish between starting material failure, chemical epimerization, and poor stereochemical induction.
Part 3: Troubleshooting Guide (Q&A)
Q1: I am using HATU/DIPEA for amide coupling, but I see a 60:40 diastereomeric ratio. Why?
A: HATU with DIPEA (DIEA) is the "nuclear option" for coupling but is fatal for arylglycines.[3][4]
-
The Problem: DIPEA is a strong base. It deprotonates the highly acidic
-proton of the activated naphthylglycine ester.[4] -
The Fix: Switch to T3P (Propylphosphonic anhydride) with Pyridine or 2,4,6-Collidine .[2][3][4]
-
Pyridine/Collidine are weaker bases that are sufficient to drive the reaction but insufficient to deprotonate the
-carbon of the naphthylglycine. -
Protocol: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF. Add Pyridine (3.0 eq).[3][4] Cool to 0°C. Add T3P (50% in EtOAc, 1.5 eq) dropwise.[3][4]
Q2: My starting material is a hydrochloride salt. Do I need to "free base" it first?
A: NO. Do not isolate the free base if you can avoid it.
-
Reasoning: The free amino acid zwitterion is stable, but the free amino ester or the free base in solution is extremely prone to racemization.
-
Best Practice: Add the HCl salt directly to the reaction mixture. Let the coupling base (e.g., Collidine) neutralize it in situ at 0°C.[3] This minimizes the time the sensitive "free base" species exists in the absence of an electrophile.
Q3: I am doing a Ugi reaction, but the diastereoselectivity is poor (dr 50:50).
A: Ugi reactions with arylglycines often suffer from poor induction because the reaction is reversible and the naphthalene ring is sterically bulky but planar.
-
Optimization 1 (Solvent): Switch from Methanol (standard Ugi solvent) to Trifluoroethanol (TFE) or a mixture of MeOH/Toluene .[2][3][4] TFE stabilizes the imine intermediate and can enhance hydrogen bonding networks that favor one diastereomer.[4]
-
Optimization 2 (Pre-formation): Pre-form the imine (Schiff base) with the aldehyde and amine before adding the isocyanide and acid. Run this step with molecular sieves to ensure complete formation.[3][4]
-
Optimization 3 (Lewis Acid): Add ZnCl₂ or Mg(ClO₄)₂ to chelate the intermediates, creating a rigid transition state that the naphthalene ring can effectively block.[3]
Q4: How do I check if my Starting Material (SM) is already racemized?
A: You cannot rely on optical rotation (
-
Method: Derivatize a small sample of your (S)-1-Naphthylglycine HCl with a chiral isothiocyanate (e.g., Marfey's reagent or GITC) or a simple achiral reagent like Fmoc-Cl, then run on a Chiral HPLC/SFC column (e.g., Chiralpak IA or IC).[2][3][4]
-
Target: If your SM is < 98% ee, recrystallize it from EtOH/Water before proceeding.[2][3][4]
Part 4: Validated Protocols
Protocol A: The "Low-Epimerization" Amide Coupling
Use this when (S)-1-Naphthylglycine is the Carboxylic Acid component.[2][3][4]
| Component | Equivalents | Role | Notes |
| (S)-1-Naphthylglycine HCl | 1.0 | Substrate | Do not free base beforehand.[2][3][4] |
| Amine Partner | 1.1 | Nucleophile | |
| Solvent | N/A | Medium | EtOAc or DCM (Avoid DMF if possible).[2][3][4] |
| Base | 3.0 - 4.0 | Acid Scavenger | 2,4,6-Collidine (Preferred) or Pyridine.[2][3][4] Avoid TEA/DIEA. |
| Coupling Agent | 1.5 | Activator | T3P (50% soln. in EtOAc).[3][4] |
Step-by-Step:
-
Suspend (S)-1-Naphthylglycine HCl and the Amine Partner in EtOAc (0.1 M).[2][3][4]
-
Cool the mixture to 0°C (ice bath).
-
Add 2,4,6-Collidine dropwise.[2][3][4] The mixture should become homogeneous.
-
Add T3P solution dropwise over 5 minutes.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if necessary.
-
Quench: Wash with 10% Citric Acid (aq) immediately.[3][4] Do not use strong basic washes.[2][3][4]
Protocol B: Diastereoselective Imine Addition (Induction)
Use this when (S)-1-Naphthylglycine is the Chiral Auxiliary.[2][3][4]
-
Solvent: Use Toluene or DCM (Non-polar solvents maximize steric clash).[2][3][4]
-
Temperature: Perform the addition step at -78°C .
-
Additives: If reacting with a Grignard or Organolithium, add LiCl (2.0 eq) to break up aggregates and tighten the transition state.[3]
Part 5: References
-
Dunetz, J. R., et al. (2011).[2][3][4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link[2][3][4]
-
Key Insight: Establishes T3P/Pyridine as the superior method for arylglycine coupling.
-
-
Liang, J., et al. (2017).[1][2][3][4] "Racemization of phenylglycine in Fmoc-based solid-phase peptide synthesis." Journal of Peptide Science.
-
Key Insight: Highlights the specific risk of arylglycine racemization compared to other amino acids.
-
-
PubChem Compound Summary. "(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride."[2][3][4] National Library of Medicine.[3][4] Link[2][3][4]
-
El-Faham, A., & Albericio, F. (2011).[2][3][4] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link[2][3][4]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FR2847579A1 - RACEMIZATION OF OPTICALLY ACTIVE 2-SUBSTITUTED PHENYLGLYCIN ESTERS - Google Patents [patents.google.com]
- 3. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | C12H12ClNO2 | CID 14103683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
Welcome to the technical support resource for (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of your experiments and improve reaction yields. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Yield in Amide Coupling Reactions
Amide bond formation is a cornerstone of many synthetic pathways, and (S)-Amino-naphthalen-1-yl-acetic acid is a valuable building block in pharmaceutical development.[1] However, its hydrochloride salt form and sterically hindered nature can present challenges. Low yield is the most frequently reported issue. This guide provides a systematic approach to diagnosing and resolving this problem.
Q1: My amide coupling reaction with (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride has a very low yield (<20%). Where should I start troubleshooting?
A1: A low yield in this specific coupling reaction often points to one of two primary issues: incomplete deprotonation of the starting material or inefficient activation of the carboxylic acid. The hydrochloride salt form means your amino acid is protonated, rendering the amine non-nucleophilic. Simultaneously, the carboxylic acid needs to be activated to react with the incoming amine.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low-yield amide coupling.
Actionable Steps:
-
Verify Base: You are starting with a hydrochloride salt. This means you need at least one equivalent of base to neutralize the ammonium salt and generate the free amine. A second equivalent is required to neutralize the HCl generated during the activation/coupling step. Therefore, using at least 2 equivalents of a non-nucleophilic base is critical.[2]
-
Evaluate Coupling Agent: If the base is adequate, assess your coupling agent. Standard reagents like HATU or a combination of EDC and HOBt are generally effective. If these are failing, it could indicate that the activated ester is not forming efficiently or is unstable.[3][4]
-
Check Reaction Conditions: Ensure your solvent is anhydrous and appropriate for the reaction. DMF is a common choice, but if solubility is an issue, consider NMP.[5] Also, monitor the temperature; some activated esters are not stable at elevated temperatures.
Q2: I've added more than two equivalents of triethylamine (TEA), but the yield is still poor. What's wrong?
A2: This is a common and insightful question. While TEA is a widely used base, its pKa (and steric bulk) might not be optimal in all situations, especially with sterically hindered amino acids. Furthermore, the triethylammonium hydrochloride salt formed can sometimes complicate the reaction mixture.
Causality: The primary issue is ensuring the equilibrium lies far enough toward the deprotonated, nucleophilic free amine. If the base is not strong enough or is sterically hindered, the deprotonation may be incomplete.
Solutions & Recommendations:
| Parameter | Recommendation | Rationale |
| Base Selection | Switch to N,N-Diisopropylethylamine (DIPEA/Hünig's base) . | DIPEA is more sterically hindered and less nucleophilic than TEA, reducing potential side reactions. Its primary advantage is its stronger basicity, which more effectively deprotonates the ammonium salt.[3] |
| Stoichiometry | Use 2.5 to 3.0 equivalents of DIPEA. | A slight excess ensures complete neutralization of the hydrochloride salt and any acid generated in situ, driving the reaction forward. Using a large excess of the cheaper component can often increase yields.[6] |
| Order of Addition | Premix the (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride and DIPEA in the solvent and stir for 15-30 minutes before adding the coupling agent and the other reactant. | This ensures the free amine is generated before the activation of the carboxylic acid begins, preventing the coupling agent from being consumed by reacting with the protonated form.[2] |
Q3: My LCMS analysis shows the formation of an activated ester, but it doesn't react with my amine. Why is the reaction stalling?
A3: Observing the activated ester intermediate without subsequent product formation is a classic sign that the nucleophile (the amine you are coupling) is not sufficiently reactive or available.[4] With (S)-Amino-naphthalen-1-yl-acetic acid, the bulky naphthalene group can sterically hinder the amino group, reducing its nucleophilicity.
Solutions & Recommendations:
-
Increase Temperature: If your activated ester is stable, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric hindrance. Monitor for decomposition.
-
Use an Additive: For EDC-mediated couplings, the addition of an agent like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial. These additives form a more reactive activated ester that is less prone to side reactions (like N-acylurea formation) and has a better reaction rate with hindered amines.
-
Switch Coupling Agent: If EDC/HOBt fails, moving to a more potent uronium-based coupling agent is a standard escalation. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice for difficult couplings, including those involving sterically hindered amino acids.[3]
Caption: Role of HOBt in EDC-mediated amide coupling.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride?
A1: Like most amino acids and hydrochloride salts, this compound is a solid that should be stored in a cool, dry place away from moisture. It is classified as an irritant and can cause skin and serious eye damage.[7] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Q2: Why is the hydrochloride salt form used instead of the free amino acid?
A2: The hydrochloride salt form significantly enhances the shelf-life and stability of the amino acid. The protonated amine is less susceptible to oxidation and other degradation pathways. While it requires an extra neutralization step during the reaction, this is a standard practice in peptide chemistry that ensures the starting material's purity and integrity.
Q3: Can I use an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)?
A3: It is generally not recommended to use inorganic bases for this type of coupling reaction in organic solvents.
-
Solubility Issues: Inorganic bases have very poor solubility in common amide coupling solvents like DMF, DCM, or THF. This leads to a heterogeneous mixture, making the reaction slow, inefficient, and difficult to reproduce.
-
Side Reactions: The presence of water (from aqueous Na₂CO₃ solutions or hydrated salts) can hydrolyze the activated ester intermediate, leading back to the carboxylic acid and reducing the yield.
-
Workup Complications: Removing the inorganic salts during the workup can be cumbersome.
Using a soluble, non-nucleophilic organic base like DIPEA is the industry-standard and most reliable approach.[3]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol outlines a robust method for coupling (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride with a primary or secondary amine.
Materials:
-
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride (1.0 eq)
-
Carboxylic acid coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid coupling partner (1.1 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (aim for a concentration of 0.1-0.5 M).
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the amino acid solution and stir for 15 minutes at room temperature to ensure complete formation of the free amine.
-
Slowly add the solution of the free amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LCMS. Reactions are typically complete within 2-16 hours.[8]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.[3]
References
-
Chemistry Stack Exchange. (2021). Synthesis of 1-naphthaleneacetic acid: Methods. [Link]
-
University of Hertfordshire. 1-naphthylacetic acid. [Link]
-
Ghosh, S., et al. (2020). 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. PubMed Central. [Link]
-
Loba Chemie. (2023). 1-NAPHTHYLACETIC ACID FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
Aydın, A., et al. (2009). The Syntheses of Some Novel (Naphthalen-1-yl-selenyl)acetic Acid Derivatives. Molecules. [Link]
-
National Center for Biotechnology Information. (2013). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. [Link]
-
ResearchGate. Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. [Link]
-
Yoshikawa, N., et al. (2022). Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles. JACS Au. [Link]
-
PubChem. 2-Amino-2-(naphthalen-1-yl)acetic acid. [Link]
-
Al-Zoubi, R. M., et al. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances. [Link]
-
Reddit r/Chempros. (2022). amide coupling help. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
Sources
Validation & Comparative
A Guide to Cross-Validation of NMR and HPLC for Diastereomeric Ratio Determination
In the landscape of pharmaceutical development and synthetic chemistry, the precise determination of the diastereomeric ratio (d.r.) is a critical parameter that influences a compound's efficacy, safety, and manufacturing consistency. The use of orthogonal analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), provides a robust framework for validating these crucial measurements. This guide offers an in-depth comparison of these two techniques, detailing their principles, experimental protocols, and the process of cross-validation to ensure data integrity.
The Imperative of Accurate Diastereomeric Ratio Determination
Diastereomers, being stereoisomers that are not mirror images of each other, can exhibit different physicochemical properties and biological activities.[1][2] Consequently, regulatory bodies like the FDA and EMA require stringent control and accurate reporting of the diastereomeric composition of drug substances.[3][4] Employing two distinct analytical techniques for this purpose, a practice known as orthogonal method validation, significantly enhances the confidence in the reported ratios by mitigating the risk of method-specific biases.[3][5]
Principles of Diastereomer Analysis: NMR vs. HPLC
Nuclear Magnetic Resonance (NMR) Spectroscopy: A View from the Nucleus
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[6] For the determination of diastereomeric ratios, ¹H NMR is particularly useful.[7] Diastereomers, having different spatial arrangements, will often exhibit distinct chemical shifts for corresponding protons.[8] The relative ratio of these diastereomers can be determined by integrating the signals of unique, well-resolved protons for each stereoisomer.[7]
The key advantage of NMR lies in its direct proportionality between signal intensity and the number of nuclei, making it an inherently quantitative method without the need for identical reference standards for each diastereomer, provided that relaxation delays are appropriately managed.[9][10] However, challenges can arise from signal overlap in complex molecules, which can complicate accurate integration.[8][11] Advanced NMR techniques, such as band-selective pure shift NMR, can help overcome these challenges by collapsing complex multiplets into singlets, thereby improving spectral resolution.[12][13][14]
High-Performance Liquid Chromatography (HPLC): Separation in the Column
HPLC is a cornerstone of analytical chemistry that separates components of a mixture based on their differential interactions with a stationary phase.[15] Diastereomers can be separated using standard (achiral) HPLC columns because they possess different physical properties.[16][17] The choice of the stationary phase and mobile phase is critical to achieving adequate separation (resolution) between the diastereomeric peaks.[18]
Once separated, the diastereomers are detected, typically by UV-Vis absorption, and the area under each peak is proportional to the amount of that diastereomer.[6] This allows for the calculation of the diastereomeric ratio.[1] Chiral HPLC, which utilizes a chiral stationary phase, is also a powerful tool for separating stereoisomers and can be particularly useful for complex mixtures.[19][20]
Experimental Protocols: A Step-by-Step Approach
To illustrate the cross-validation process, let's consider a hypothetical sample containing a mixture of two diastereomers, Diastereomer A (major) and Diastereomer B (minor).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to ensure good signal dispersion and avoid overlapping signals.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize spectral dispersion.
-
Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field and optimal line shape.[10]
-
Set the acquisition parameters, including the pulse angle (typically 90° for quantitative analysis), relaxation delay (D1), and number of scans. A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is critical for accurate quantification.[7][10]
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[7]
-
Identify well-resolved signals corresponding to unique protons of each diastereomer.
-
Integrate the selected signals. The diastereomeric ratio is calculated from the ratio of the integral areas.
-
-
Method Development and Validation:
-
Develop an HPLC method that achieves baseline separation of the diastereomers. This involves screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile, methanol, and water with appropriate buffers).[18]
-
Validate the method according to ICH guidelines (Q2(R2)), assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[21][22][23]
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent at a known concentration. Prepare a series of dilutions to establish linearity.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate, column temperature, and detector wavelength. The wavelength should be chosen to maximize the response for both diastereomers.
-
-
Data Acquisition: Inject the sample and standards onto the HPLC system and record the chromatograms.
-
Data Processing:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the diastereomeric ratio based on the peak area percentages. The use of relative response factors (RRFs) may be necessary if the two diastereomers have different detector responses.[6]
-
Data Presentation and Cross-Validation
The quantitative results from both NMR and HPLC should be summarized for a clear comparison.
Table 1: Comparison of Diastereomeric Ratios Determined by NMR and HPLC
| Sample ID | NMR Diastereomeric Ratio (A:B) | HPLC Diastereomeric Ratio (A:B) | % Difference |
| Batch 1 | 95.2 : 4.8 | 95.5 : 4.5 | 0.3% |
| Batch 2 | 90.1 : 9.9 | 89.8 : 10.2 | 0.3% |
| Batch 3 | 98.5 : 1.5 | 98.7 : 1.3 | 0.2% |
Cross-validation involves a direct comparison of the results obtained from the two orthogonal methods.[24][25][26] The goal is to demonstrate that both methods provide comparable and reliable results.[25][27] A small percentage difference between the two methods, typically within a pre-defined acceptance criterion (e.g., ≤ 2%), provides strong evidence for the accuracy of the determined diastereomeric ratio.
Visualizing the Workflow
Conclusion: A Synergy of Techniques for Unquestionable Confidence
Both NMR and HPLC are powerful techniques for the determination of diastereomeric ratios, each with its own set of advantages and considerations.[28] While HPLC excels in its separative power, especially for complex mixtures, NMR offers a more direct and inherently quantitative measurement.[20]
The true strength in ensuring the accuracy of a diastereomeric ratio lies not in the superiority of one technique over the other, but in their synergistic use. By employing both NMR and HPLC in a cross-validation workflow, researchers and drug developers can build a comprehensive and self-validating system. This orthogonal approach provides the highest level of confidence in the data, satisfying both scientific rigor and stringent regulatory expectations.
References
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). Available at: [Link]
-
Chemical Communications - Manchester NMR Methodology Group. Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - ResearchGate. Available at: [Link]
-
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - SRUC Pure. Available at: [Link]
-
Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener) - MDPI. Available at: [Link]
-
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - The Royal Society of Chemistry. Available at: [Link]
-
Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? - ResearchGate. Available at: [Link]
-
Is it possible to determine the diastereomeric ratios using HPLC? - ResearchGate. Available at: [Link]
-
Can any one explain how to determine diastereomeric ratio from NMR spectra? - ResearchGate. Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G. Available at: [Link]
-
1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid - KoreaScience. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
Orthogonal method in pharmaceutical product analysis - Alphalyse. Available at: [Link]
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Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals - ACS Publications. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. Available at: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]
-
Reporting dr and er for compounds with multiple stereocenters : r/chemistry - Reddit. Available at: [Link]
-
(PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. Available at: [Link]
-
Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed. Available at: [Link]
-
Chiral screening approach of atorvastatin diastereomers by HPLC method - Mediterranean Journal of Pharmacy and pharmaceutical sciences. Available at: [Link]
-
Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF - ResearchGate. Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed. Available at: [Link]
-
Comparative study on separation of diastereomers by HPLC - ResearchGate. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. Available at: [Link]
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Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. Available at: [Link]
-
Cross-validation of bioanalytical methods between laboratories - PubMed. Available at: [Link]
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Cost-benefit analysis of using (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride in synthesis
This guide provides a rigorous technical analysis of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride (also known as (S)-1-Naphthylglycine HCl), positioning it against its common analog, (S)-Phenylglycine.
Executive Summary: The "Naphthyl Advantage"
In the landscape of chiral building blocks, (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride represents a high-performance alternative to the standard (S)-Phenylglycine. While significantly more expensive, its value lies in two distinct physicochemical properties: enhanced steric demand and increased lipophilicity .
This guide analyzes whether the kinetic penalties and financial costs of using this naphthyl-derivative are justified by the thermodynamic stability and pharmacological benefits it confers to the final drug candidate.
Technical Comparison: Naphthylglycine vs. Phenylglycine
The following table contrasts the core parameters of (S)-1-Naphthylglycine HCl with its commodity counterpart, (S)-Phenylglycine.
| Feature | (S)-1-Naphthylglycine HCl | (S)-Phenylglycine | Impact on Synthesis/Application |
| Structure | Naphthalene Ring (Fused bicyclic) | Phenyl Ring (Monocyclic) | Naphthyl offers greater |
| Steric Bulk ( | High (Shields | Moderate | Naphthyl induces higher stereoselectivity in asymmetric induction but slows coupling rates. |
| Lipophilicity (cLogP) | ~2.1 - 2.5 | ~0.3 - 0.9 | Naphthyl significantly improves membrane permeability of peptide drugs. |
| Electronic Effect | Electron-rich, extended | Standard aromatic | Higher affinity for hydrophobic pockets in protein targets (e.g., GPCRs). |
| Cost Tier | Specialty Reagent (High) | Commodity Chemical (Low) | Use Naphthyl only when specific SAR (Structure-Activity Relationship) gains are required. |
| Salt Form Stability | Hygroscopic HCl salt | Stable Zwitterion/HCl | Both require desiccation; HCl salt prevents oxidative degradation of the amine. |
Deep Dive: Cost-Benefit Analysis
The Cost: Financial & Kinetic Penalties
-
Financial: The synthesis of (S)-1-Naphthylglycine typically involves the Strecker reaction of 1-naphthaldehyde followed by classical resolution or asymmetric synthesis, making it 10-50x more expensive than phenylglycine (produced via bulk fermentation or commodity Strecker processes).
-
Kinetic: The peri-hydrogen (H-8) on the naphthalene ring creates significant steric clash with the amino group. In amide coupling reactions, this reduces the nucleophilicity of the amine, often requiring stronger coupling agents (e.g., HATU vs. EDC) and longer reaction times.
The Benefit: Stereocontrol & Bioavailability [1]
-
Asymmetric Induction: When used as a chiral auxiliary, the massive naphthalene group locks conformations more effectively than a phenyl group, often boosting diastereomeric excess (de) from ~80% (Phenyl) to >95% (Naphthyl).
-
Pharmacological Potency: In cephalosporin antibiotics and peptide therapeutics, replacing phenylglycine with naphthylglycine has been shown to improve activity against Gram-positive bacteria due to enhanced hydrophobic interaction with bacterial cell walls.
Strategic Decision Framework
The following diagram illustrates the logical pathway for selecting (S)-1-Naphthylglycine over cheaper alternatives.
Figure 1: Decision matrix for selecting between Phenylglycine and Naphthylglycine based on stereochemical and biological requirements.
Experimental Protocols
Protocol A: Quality Control - Enantiomeric Purity Determination
Objective: Validate the optical purity of (S)-1-Naphthylglycine HCl before use, as commercial batches may vary. Method: Chiral HPLC (Self-Validating Standard).
-
Sample Prep: Dissolve 1.0 mg of (S)-1-Naphthylglycine HCl in 1 mL of mobile phase (add trace Et3N to neutralize HCl).
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 280 nm (Naphthalene absorption).
-
Validation:
Protocol B: Sterically Hindered Amide Coupling
Objective: Efficiently couple (S)-1-Naphthylglycine to a carboxylic acid despite steric hindrance. Context: Standard EDC/HOBt protocols often fail to reach full conversion due to the bulk of the naphthyl group.
Reagents:
-
(S)-1-Naphthylglycine HCl (1.0 equiv)
-
Carboxylic Acid Partner (1.1 equiv)
-
HATU (1.2 equiv) - Chosen for high reactivity
-
DIPEA (3.0 equiv) - Essential to neutralize HCl and activate HATU
-
DMF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Stir for 5 mins at 0°C.
-
Neutralization: In a separate vial, dissolve (S)-1-Naphthylglycine HCl (1.0 equiv) in minimum DMF and add DIPEA (1.5 equiv). Critical: Ensure the amine is free-based.
-
Coupling: Add the amine solution to the activated acid mixture. Add remaining DIPEA (1.5 equiv).
-
Reaction: Allow to warm to Room Temperature and stir for 12-18 hours. Note: Reaction times are 2-3x longer than Phenylglycine.
-
Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat. NaHCO3, and Brine.[4]
-
Self-Validation: TLC should show disappearance of the baseline amine spot (ninhydrin stain) and appearance of a UV-active product spot with higher Rf.
Mechanism of Action: Pi-Stacking Interactions
The diagram below details why the Naphthyl derivative offers superior binding in biological systems compared to Phenylglycine.
Figure 2: Comparative binding mechanism. The extended surface area of the naphthalene ring facilitates stronger Van der Waals and Pi-Pi interactions with receptor sites.
References
-
Kukolja, S., et al. (1985). "Orally absorbable cephalosporin antibiotics. 1. Structure-activity relationships of benzothienyl- and naphthylglycine derivatives". Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (n.d.). "1-Naphthylamine hydrochloride Product Specification". Sigma-Aldrich Catalog. Link
-
PubChem. (2025). "1-Naphthalenamine, hydrochloride (Compound)".[1] National Library of Medicine. Link
-
ChemicalBook. (2025). "1-Naphthylamine hydrochloride Properties and Price". ChemicalBook. Link
-
Org. Syn. (1943). "2-Hydroxy-1-naphthaldehyde Synthesis (Precursor)". Organic Syntheses, Coll.[5] Vol. 3, p.463. Link
Sources
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- 4. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Scalability comparison of different chiral auxiliaries including (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
This guide provides an in-depth technical comparison of chiral auxiliaries, focusing on the scalability, process suitability, and performance of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride (referred to herein as ANA-HCl ) relative to industry standards like Evans oxazolidinones and Myers pseudoephedrine.
Focus: (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride vs. Industry Standards
Executive Summary
In the transition from bench-scale discovery to kilo-scale process development, the choice of chiral auxiliary is often dictated by atom economy , crystallinity , and recovery efficiency . While Evans oxazolidinones remain the academic gold standard for reliability, they often suffer from poor atom economy and difficult recovery on scale.
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride (ANA-HCl) —a naphthyl analog of phenylglycine—emerges as a robust alternative for specific industrial applications. Its primary advantage lies in its superior π-stacking capability , which enhances the crystallinity of intermediates, allowing for purification via filtration rather than chromatography. This guide analyzes ANA-HCl’s performance against established alternatives, providing a decision framework for scale-up.
Technical Deep Dive: (S)-Amino-naphthalen-1-yl-acetic acid HCl (ANA-HCl)
Molecule Profile
-
Chemical Name: (S)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride
-
Common Class: Non-natural Chiral Amino Acid / Naphthylglycine derivative.
-
Primary Function: Chiral Template (for alkylations), Resolving Agent (via diastereomeric salt formation).
-
CAS: 649554-52-9 (HCl salt), 111820-05-4 (Free base).
Mechanism of Action: The "Naphthyl Shield"
Unlike simple phenylglycine, the naphthyl group in ANA-HCl provides a larger, rigid steric wall. When used as a template (e.g., in Schiff base alkylations or as a lactam precursor), the naphthalene ring effectively blocks one face of the enolate or imine, forcing incoming electrophiles to approach from the opposite side.
Key Mechanistic Advantage:
-
-
Stacking: The electron-rich naphthalene system facilitates strong intermolecular interactions in the solid state. This property is critical for process-induced diastereomeric enrichment (crystallization) , often boosting ee% from ~90% (reaction crude) to >99% (isolated solid) without column chromatography.
Figure 1: Workflow utilizing ANA-HCl, highlighting the crystallization advantage driven by the naphthyl moiety.
Comparative Scalability Analysis
This section compares ANA-HCl against the three most common auxiliary classes: Evans Oxazolidinones (Aldol/Alkylation), Myers Pseudoephedrine (Alkylation), and Phenylglycine (closely related analog).
Performance Metrics Table
| Metric | ANA-HCl (Naphthylglycine) | Evans Oxazolidinone | Myers Pseudoephedrine | Phenylglycine |
| Primary Utility | Strecker Synthesis, Schiff Base Alkylation | Aldol, Alkylation | Alkylation of Amides | Resolution, Strecker |
| Crystallinity | Excellent (High MP solids) | Moderate (Oils common) | Good (Crystalline solids) | Good |
| Stereoselectivity | High (>95% de typical) | Very High (>98% de) | High (>95% de) | Moderate to High |
| Atom Economy | Moderate (MW ~237) | Poor (MW ~170-250+) | Moderate (MW ~165) | Good (MW ~151) |
| Scalability Cost | High Initial / Low Process | High (Cryogenic/Columns) | High (Regulated Precursor) | Low |
| Recovery Method | Acid Hydrolysis + Filtration | LiOOH/LiBH4 (Destructive/Complex) | Acid/Base Extraction | Acid Hydrolysis |
| Regulatory | Standard | Standard | Controlled Substance (List I) | Standard |
In-Depth Comparison
Vs. Evans Oxazolidinones [1][2]
-
The Problem with Evans: While Evans auxiliaries are reliable, they often require cryogenic conditions (
C) and column chromatography for removal, which are bottlenecks at the kilo-scale. Cleavage often requires expensive reagents like LiOOH or produces waste streams difficult to manage. -
The ANA-HCl Edge: ANA-HCl derivatives are typically stable solids that can be reacted at higher temperatures (
C to C). The "killer app" is the workup: intermediates often crash out of solution upon adding an antisolvent (like heptane), allowing for filtration instead of chromatography .
Vs. Myers Pseudoephedrine
-
The Problem with Myers: Pseudoephedrine is a regulated precursor (methamphetamine synthesis), creating significant supply chain and compliance hurdles (DEA List I chemical).
-
The ANA-HCl Edge: ANA-HCl faces no such regulatory restrictions. It offers similar alkylation efficiency for preparing chiral carboxylic acids or amines without the compliance overhead.
Vs. Phenylglycine [3]
-
The Problem with Phenylglycine: While cheaper, phenylglycine derivatives sometimes lack the steric bulk to achieve
ee in difficult transformations, and their intermediates may be too soluble to crystallize efficiently. -
The ANA-HCl Edge: The naphthyl group increases the melting point and decreases solubility in non-polar solvents, driving higher recovery yields and upgrading optical purity through recrystallization.
Experimental Protocols: Scalable Workflows
Note: These protocols are generalized representations based on standard auxiliary chemistry. Always perform safety assessments before scale-up.
Protocol A: General Attachment & Alkylation (Schiff Base Method)
This method utilizes ANA-HCl to synthesize unnatural amino acids.
-
Imine Formation:
-
Suspend ANA-HCl (1.0 equiv) in MeOH/DCM.
-
Add aldehyde/ketone substrate (1.0 equiv) and mild base (TEA).
-
Stir at RT until water evolution ceases (use MgSO4 or Dean-Stark).
-
Process Check: Evaporate solvent. The resulting imine should be a solid. Recrystallize if necessary to ensure starting purity.
-
-
Asymmetric Alkylation:
-
Dissolve imine in dry THF under
. -
Cool to
C (vs C for Evans). -
Add Base (e.g., KHMDS or LiHMDS, 1.1 equiv). Stir 30 min.
-
Add Electrophile (Alkyl Halide, 1.2 equiv) slowly.
-
Monitor by HPLC.
-
-
Workup (The Scalability Key):
-
Quench with saturated
. -
Extract with EtOAc. Concentrate the organic layer.
-
Crucial Step: Add Heptane or MTBE to the residue. The ANA-modified product should precipitate.
-
Filter the solid. Measure diastereomeric excess (de). If de < 99%, recrystallize from EtOH/Heptane.
-
Protocol B: Cleavage & Recovery
-
Hydrolysis:
-
Dissolve the alkylated intermediate in THF/1N HCl (1:1).
-
Stir at RT or mild heat (
C) for 2-4 hours.
-
-
Separation:
-
The target chiral amine/acid usually remains in the aqueous phase (or organic depending on pH).
-
ANA-HCl (or its ketone byproduct) can be recovered. If ANA-HCl regenerates, it will often precipitate upon pH adjustment, allowing for filtration and reuse.
-
Decision Matrix: When to Use ANA-HCl
Use the following logic flow to determine if ANA-HCl is the correct choice for your campaign.
Figure 2: Decision matrix for selecting chiral auxiliaries based on process constraints.
Conclusion
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride represents a specialized but powerful tool in the process chemist's arsenal. While it lacks the universal applicability of Evans oxazolidinones for aldol chemistry, it outperforms them in the synthesis of chiral amines and amino acids at scale due to superior solid-state properties .
For projects where chromatography is the bottleneck and regulatory compliance (avoiding pseudoephedrine) is a priority, ANA-HCl offers a scalable, self-validating pathway to high optical purity.
References
-
Evans, D. A. (1982). "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta.
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.
-
Ager, D. J., et al. (1998). "Commercial Applications of Chiral Auxiliaries." Chemical Reviews.
- Perry, M. A., et al. (2010). "Scale-up of the Synthesis of Non-Natural Amino Acids using Chiral Auxiliaries." Organic Process Research & Development. (General reference for naphthyl/phenyl glycine comparison).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11243577, (S)-Amino-naphthalen-1-yl-acetic acid."
Sources
Statistical analysis of diastereoselectivity with different chiral auxiliaries
A Senior Application Scientist's Guide to the Statistical Analysis of Diastereoselectivity with Different Chiral Auxiliaries
Introduction: The Quest for Stereochemical Control
In the landscape of modern organic synthesis, particularly within drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, with different stereoisomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral auxiliaries represent a robust and reliable strategy for achieving this control, acting as transient stereogenic units that guide the formation of a desired stereoisomer.[1] Unlike asymmetric catalysis, which can be sensitive to substrate scope and reaction conditions, auxiliary-based methods are often prized for their predictability and high fidelity across a range of applications.[2][3]
This guide provides a framework for the rigorous evaluation and comparison of chiral auxiliaries. We will move beyond simple side-by-side comparisons of diastereomeric excess (d.e.) and delve into the statistical methodologies required to make informed, data-driven decisions. As Senior Application Scientists, our role is not just to generate data, but to understand its significance, its limitations, and its power to predict future outcomes. This guide is structured to reflect that philosophy, providing both the practical "how" and the critical "why" behind the experimental design and statistical analysis of diastereoselectivity.
The Foundation: Designing Experiments for Statistical Rigor
The quality of any statistical analysis is fundamentally limited by the quality of the experimental design. To objectively compare chiral auxiliaries, experiments must be designed to isolate the effect of the auxiliary while minimizing confounding variables.
Causality in Experimental Design: The core objective is to establish a causal link between the choice of chiral auxiliary and the observed diastereoselectivity. This requires a parallel experimental setup where the substrate, reagents, solvent, temperature, and reaction time are held constant across all auxiliaries being tested. The only significant variable should be the chiral auxiliary itself. This approach allows for the attribution of any observed differences in diastereomeric ratio directly to the structural and electronic properties of the auxiliary.
Self-Validating Protocols: Each experiment must be a self-validating system. This means incorporating a reliable and reproducible method for quantifying the outcome. The diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) is the primary metric. This is typically determined by analyzing the crude reaction mixture using high-performance liquid chromatography (HPLC) with a chiral stationary phase or, more commonly, by ¹H NMR spectroscopy.[4][5] In ¹H NMR, the diastereomers will have distinct, non-equivalent protons, and the ratio of their integration values provides a direct measure of the product distribution.[5] This immediate analytical feedback is crucial for validating the outcome of each individual experiment before proceeding to a larger statistical comparison.
Caption: Experimental and statistical workflow for comparing chiral auxiliaries.
Core Statistical Methods for Analyzing Diastereoselectivity
Once reliable data has been collected, statistical tools are employed to determine if the observed differences between auxiliaries are significant or simply due to random experimental error.
-
Descriptive Statistics: The first step is always to calculate the mean and standard deviation of the diastereomeric ratio for each auxiliary across all replicate experiments. This provides a basic overview of the performance and consistency of each auxiliary.
-
Inferential Statistics: Analysis of Variance (ANOVA): When comparing more than two chiral auxiliaries, a one-way Analysis of Variance (ANOVA) is the appropriate statistical test.
-
Causality: ANOVA tests the null hypothesis that there is no difference in the mean diastereomeric ratios among the different auxiliary groups. If the resulting p-value is below a predetermined significance level (typically p < 0.05), the null hypothesis is rejected. This indicates that there is a statistically significant difference in performance among the auxiliaries being tested.
-
Post-Hoc Analysis: A significant ANOVA result tells you that at least one auxiliary is different from the others, but not which one. A post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, is then used to perform pairwise comparisons between all auxiliaries to identify exactly where the significant differences lie.
-
-
Student's t-Test: If the study is a simple comparison of only two auxiliaries, an independent samples t-test can be used instead of ANOVA. It serves the same purpose: to determine if the difference in the mean diastereomeric ratios between the two groups is statistically significant.
Caption: Decision tree for selecting the appropriate statistical test.
Comparative Performance Guide: Leading Chiral Auxiliaries
The choice of a chiral auxiliary is often guided by the specific transformation being performed. Here, we compare three of the most widely used classes of auxiliaries in the context of asymmetric alkylation, a fundamental C-C bond-forming reaction.
Mechanism of Stereocontrol: The Role of Steric Shielding
The efficacy of these auxiliaries stems from their ability to create a sterically biased environment around the prochiral center. After acylation, the auxiliary is used to form a metal enolate. The bulky substituents on the auxiliary effectively block one face of the planar enolate, forcing an incoming electrophile to approach from the less hindered face.[1][6] For Evans' oxazolidinones and Oppolzer's sultam, the formation of a rigid chelated Z-enolate is key to locking the conformation and ensuring high facial selectivity.[6][7]
Performance Data in Asymmetric Alkylation
The following table summarizes representative data for the asymmetric alkylation of propionyl derivatives of common chiral auxiliaries. Diastereomeric excess (d.e.) is defined as [(major diastereomer) - (minor diastereomer)] / [(major diastereomer) + (minor diastereomer)] x 100%.
| Chiral Auxiliary | Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans-type) | BnBr | LDA | >98% | [2][8] |
| MeI | NaHMDS | >98% | [2] | |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | BnBr | NaHMDS | >98% | [1][9] |
| Allyl Iodide | n-BuLi | >98% | [10] | |
| (1R,2S)-Pseudoephedrine (Myers' Auxiliary) | BnBr | LDA | >98% | [11] |
| MeI | LDA | >96% | [11][12] |
This data is compiled from multiple sources and represents typical results under optimized conditions. Actual results may vary.
As the data indicates, all three auxiliaries provide excellent levels of stereocontrol for the alkylation of simple substrates. The choice between them may therefore depend on other factors such as the ease of removal, crystallinity of intermediates, or cost. For instance, pseudoephedrine amides are often highly crystalline, which can facilitate purification, but the auxiliary itself is a controlled substance in many regions.[12][13] Oppolzer's sultam is known for its high stereodirecting ability in a wide range of reactions beyond alkylations, including Diels-Alder and aldol reactions.[10][14][15]
Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes a self-validating procedure for the asymmetric benzylation of an N-propionyl oxazolidinone, a classic example demonstrating the utility of this auxiliary class.[8]
Objective: To synthesize (S)-2-methyl-3-phenylpropanoic acid with high enantiopurity via diastereoselective alkylation.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).
Part 1: Acylation of the Chiral Auxiliary
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.77 g, 10.0 mmol) and anhydrous THF (40 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.7 mL, 12.0 mmol) followed by the dropwise addition of propionyl chloride (0.96 mL, 11.0 mmol).
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can be used in the next step without further purification.
Part 2: Diastereoselective Alkylation
-
Dissolve the crude N-propionyl oxazolidinone (from the previous step, ~10.0 mmol) in anhydrous THF (50 mL) in a flame-dried 250 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (5.5 mL of 2.0 M solution, 11.0 mmol) via syringe. The solution should turn yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl (30 mL).
-
Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Self-Validation/Analysis: At this stage, a small aliquot of the crude product should be analyzed by ¹H NMR to determine the diastereomeric ratio by integrating characteristic, non-overlapping signals for the major and minor diastereomers. A d.r. of >99:1 is expected.
Part 3: Auxiliary Cleavage
-
Dissolve the crude alkylated product in a mixture of THF (40 mL) and water (10 mL) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (8.0 mL) followed by an aqueous solution of LiOH (0.80 g in 10 mL of water).[8] The use of alkaline hydrogen peroxide ensures selective cleavage of the exocyclic imide carbonyl.[8]
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF, then acidify the aqueous residue with 1 M HCl and extract the desired carboxylic acid with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
-
Dry the organic extracts, concentrate, and purify the resulting (S)-2-methyl-3-phenylpropanoic acid by chromatography or crystallization.
Conclusion
References
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link] [Accessed February 3, 2026].
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. Available at: [Link] [Accessed February 3, 2026].
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Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. PMC - NIH. Available at: [Link] [Accessed February 3, 2026].
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Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC - NIH. Available at: [Link] [Accessed February 3, 2026].
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Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. Available at: [Link] [Accessed February 3, 2026].
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link] [Accessed February 3, 2026].
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link] [Accessed February 3, 2026].
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. scielo.org.mx. Available at: [Link] [Accessed February 3, 2026].
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Chiral auxiliary. Wikipedia. Available at: [Link] [Accessed February 3, 2026].
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Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. Available at: [Link] [Accessed February 3, 2026].
-
Stereochemistry Drawing Tools. ACD/Labs. Available at: [Link] [Accessed February 3, 2026].
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Computational studies on origin of diastereoselectivity Comparison two... ResearchGate. Available at: [Link] [Accessed February 3, 2026].
-
Camphorsultam. Wikipedia. Available at: [Link] [Accessed February 3, 2026].
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link] [Accessed February 3, 2026].
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link] [Accessed February 3, 2026].
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Chapter 5: Principles of Asymmetric Synthesis Available. Books. Available at: [Link] [Accessed February 3, 2026].
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Data analysis software for the chemical industry. JMP. Available at: [Link] [Accessed February 3, 2026].
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Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. Available at: [Link] [Accessed February 3, 2026].
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link] [Accessed February 3, 2026].
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University. Available at: [Link] [Accessed February 3, 2026].
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Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Available at: [Link] [Accessed February 3, 2026].
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Data-Driven Chemistry Design Workflow. Dotmatics. Available at: [Link] [Accessed February 3, 2026].
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Diastereoselection: Introduction. Chemical Reviews. Available at: [Link] [Accessed February 3, 2026].
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Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. Available at: [Link] [Accessed February 3, 2026].
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(S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions. ResearchGate. Available at: [Link] [Accessed February 3, 2026].
-
Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC - PubMed Central. Available at: [Link] [Accessed February 3, 2026].
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DFT studies on the diastereoselectivity and regioselectivity of multicomponent domino Knoevenagel/Diels–Alder reaction. Journal of Theoretical and Computational Chemistry. Available at: [Link] [Accessed February 3, 2026].
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Asymmetric Synthesis. University of York. Available at: [Link] [Accessed February 3, 2026].
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What is the best statistical software that can be used for analyzing research data in chemical, biological and environmental engineering applications?. ResearchGate. Available at: [Link] [Accessed February 3, 2026].
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ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. Available at: [Link] [Accessed February 3, 2026].
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Diastereoselectivity. Science Trove. Available at: [Link] [Accessed February 3, 2026].
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Asymmetric Synthesis. chem.ucla.edu. Available at: [Link] [Accessed February 3, 2026].
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Diastereoselective reactions. YouTube. Available at: [Link] [Accessed February 3, 2026].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with practical laboratory experience to ensure that the protocols described herein are not only scientifically sound but also actionable and prioritize the safety of all personnel. The procedures outlined are based on established principles of chemical waste management and data from analogous naphthalene compounds, in alignment with regulatory standards.
The core principle of this guide is risk mitigation. (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride, as a derivative of naphthalene and an amino acid, requires careful handling due to its potential hazards. Naphthalene and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA), and their disposal is regulated under the Resource Conservation and Recovery Act (RCRA)[1]. Improper disposal can lead to environmental contamination and potential health risks. Therefore, adherence to these guidelines is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride was not found, data from the closely related compound, α-Naphthaleneacetic acid (NAA), indicates several hazards. These include being harmful if swallowed, causing skin irritation, and causing serious eye damage[2][3]. Naphthalene-containing compounds should be handled with care as they can be toxic[4][5].
Immediate Actions:
-
Consult Institutional EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements in your location.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles with side shields.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][6]
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, and clothing.[7][8] Do not eat, drink, or smoke in areas where the chemical is handled.
Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a critical first step in the disposal process to prevent dangerous reactions.[9] (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride waste should be collected as solid hazardous waste.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting all solid waste contaminated with (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride. This includes contaminated gloves, pipette tips, and paper towels.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride," and any applicable hazard warnings (e.g., "Toxic," "Irritant"). Some regulations may require a "CANCER HAZARD" warning for naphthalene-containing waste.[10]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed.[9][11]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[11]
Disposal Methodology: The Path to Regulatory Compliance
Disposal of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride must be conducted through a licensed hazardous waste disposal service.[5][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6][7]
Key Disposal Principles:
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's contracted hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with federal, state, and local regulations.[9]
-
Incineration: The preferred method for the disposal of naphthalene and its derivatives is incineration in a permitted hazardous waste incinerator.[1] This high-temperature process ensures the complete destruction of the organic compound, minimizing its environmental impact.
-
Landfill Prohibition: Direct landfilling of untreated naphthalene-containing waste is generally not permitted due to its potential to leach into the soil and groundwater.[13]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial to minimize harm.
-
Spill Response:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[2][6]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[4]
-
Report the spill to your supervisor and EHS department.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride | - |
| Analogue Compound | α-Naphthaleneacetic Acid (NAA) | [2][3][4][6][7][8] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [2][3] |
| Waste Classification | Hazardous Waste | [1] |
| Recommended Disposal | Incineration by a licensed hazardous waste disposal company. | [1] |
| Prohibited Disposal | Do not discard down the drain or in regular trash. | [2][6][7] |
Disposal Workflow Diagram
Caption: Disposal workflow for (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride.
References
-
Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]
-
Standard Operating Procedures - iGEM. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - a-NAPHTHYL ACETIC ACID - Oxford Lab Fine Chem LLP. Available at: [Link]
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How would I dispose of a sodium napthalenide solution in THF? : r/chemistry - Reddit. Available at: [Link]
-
Fact sheet: Naphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca. Available at: [Link]
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α-Naphthaleneacetic Acid - SAFETY DATA SHEET. Available at: [Link]
-
Naphthalene utilization by UtilVtorProm company specialists - УтильВторПром. Available at: [Link]
-
1-NAPHTHYLACETIC ACID FOR SYNTHESIS - Loba Chemie. Available at: [Link]
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Safety Data Sheet: 1-Naphthyl acetic acid - Carl ROTH. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
